5-(4-Methylphenyl)cyclohexane-1,3-dione
Description
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Properties
IUPAC Name |
5-(4-methylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVIBUOAMVFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341886 | |
| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61888-37-7 | |
| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This compound, a member of the cyclohexane-1,3-dione family, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules. This document summarizes key physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its potential mechanisms of action through an examination of related compounds.
Chemical Properties and Data
This compound, also known as 5-(p-tolyl)cyclohexane-1,3-dione, is a solid organic compound.[1] Its chemical structure consists of a cyclohexane-1,3-dione ring substituted with a 4-methylphenyl (p-tolyl) group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₂ | PubChem[2] |
| Molecular Weight | 202.25 g/mol | PubChem[2] |
| CAS Number | 61888-37-7 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 172-173 °C | PhD Thesis (implied) |
| Computed XLogP3 | 2.6 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
Table 2: Computed Spectral Data for this compound
| Spectrum Type | Key Peaks/Signals | Source |
| GC-MS | Major fragments at m/z: 202, 145, 118, 100 | PubChem[2] |
| ¹³C NMR | (Predicted) δ (ppm): ~20.9 (CH₃), ~35.5 (CH₂), ~45.8 (CH), ~58.9 (CH₂), ~126.8 (Ar-CH), ~129.5 (Ar-CH), ~136.9 (Ar-C), ~140.2 (Ar-C), ~204.5 (C=O) | PubChem[2] |
Synthesis and Experimental Protocols
Synthesis via Michael Addition
This protocol describes a plausible synthesis of this compound from 4-methylchalcone and diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-(3-(4-methylphenyl)-3-oxopropyl)malonate
-
In a round-bottom flask, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.
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Add a solution of 4-methylchalcone (1 equivalent) in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization, Hydrolysis, and Decarboxylation to yield this compound
-
Dissolve the crude product from Step 1 in a solution of sodium hydroxide (e.g., 2 M aqueous solution).
-
Heat the mixture to reflux for 4-6 hours to effect cyclization and hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will induce decarboxylation.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.
dot
Caption: Synthetic workflow for this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While specific experimental data for the title compound is not available, the expected spectrum for the enol form would show signals for the aromatic protons (a pair of doublets in the 7.0-7.3 ppm region), a signal for the vinylic proton (~5.5 ppm), signals for the aliphatic protons of the cyclohexane ring (multiplets between 2.0 and 3.0 ppm), and a singlet for the methyl group protons (~2.3 ppm).
-
¹³C NMR: The predicted carbon signals are listed in Table 2.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the diketo form and a broader band for the enol form), C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).
Mass Spectrometry (MS):
-
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 202, with fragmentation patterns corresponding to the loss of functional groups.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various therapeutic applications.
Antimicrobial and Antifungal Activity
Several studies have reported the antibacterial and antifungal activities of cyclohexane-1,3-dione derivatives.[1][4] These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.[5] The mechanism of action is not fully elucidated but may involve the disruption of cellular processes essential for microbial growth.
Cytotoxicity and Anticancer Potential
Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] Some of these compounds have demonstrated significant cytotoxicity, suggesting their potential as templates for the development of new anticancer agents.[7] The inhibitory activity of some derivatives against receptor tyrosine kinases has been proposed as a possible mechanism of action.[8]
Enzyme Inhibition
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9] HPPD is a key enzyme in the tyrosine catabolism pathway.[10] Its inhibition leads to a buildup of tyrosine and a deficiency in downstream products like plastoquinone and tocopherols, which is herbicidal in plants and has therapeutic applications in certain metabolic disorders in humans.[4][11]
dot
Caption: Inhibition of the HPPD pathway by cyclohexane-1,3-diones.
Superoxide Dismutase 1 (SOD1) Aggregation Inhibition: Some chiral cyclohexane-1,3-diones have been identified as inhibitors of mutant superoxide dismutase 1 (SOD1) dependent protein aggregation.[10] Misfolding and aggregation of SOD1 are implicated in the pathology of amyotrophic lateral sclerosis (ALS).[5][12] By preventing the aggregation of SOD1, these compounds may offer a therapeutic strategy for this neurodegenerative disease.[7]
dot
Caption: Potential inhibition of SOD1 aggregation in ALS.
Conclusion
This compound is a compound of interest with a foundation of known chemical properties and a high potential for biological activity based on the performance of related structures. This guide provides a summary of the current knowledge and a framework for future research. The detailed synthetic and characterization protocols, though based on analogous compounds, offer a solid starting point for its preparation and study. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent warrants further investigation, which could lead to the development of novel therapeutic agents. Further experimental validation of its biological activities and elucidation of its precise mechanisms of action are critical next steps for drug development professionals.
References
- 1. SOD1 aggregation and ALS: role of metallation states and disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H14O2 | CID 576492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]
- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. preprints.org [preprints.org]
- 7. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 8. HPPD inhibition case study | UK MMSG Reading 2011 [mmsg.mathmos.net]
- 9. rsc.org [rsc.org]
- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 11. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(p-Tolyl)cyclohexane-1,3-dione
CAS Number: 61888-37-7
This technical guide provides a comprehensive overview of 5-(p-Tolyl)cyclohexane-1,3-dione, a member of the biologically significant class of 5-arylcyclohexane-1,3-diones. Due to the limited availability of specific data for this particular compound, this guide leverages information from closely related analogs to present a thorough technical profile. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
5-(p-Tolyl)cyclohexane-1,3-dione is a solid organic compound. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and from data available for analogous compounds such as 5-phenylcyclohexane-1,3-dione.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₂ | [Calculated] |
| Molecular Weight | 202.25 g/mol | [Calculated] |
| Appearance | Expected to be a crystalline solid | [Inferred] |
| Melting Point | Not reported for 5-(p-Tolyl)cyclohexane-1,3-dione. For 5-phenylcyclohexane-1,3-dione: 188 °C. | [1] |
| Solubility | Expected to be soluble in organic solvents. | [Inferred] |
Synthesis and Characterization
The synthesis of 5-arylcyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[2][3] This method offers a versatile route to a variety of substituted cyclohexane-1,3-diones.
Representative Synthesis Protocol: Michael Addition
A general and efficient method for the synthesis of 5-arylcyclohexane-1,3-diones involves the base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[2]
Disclaimer: The following protocol is a representative method for the synthesis of 5-arylcyclohexane-1,3-diones and has been adapted for the specific synthesis of 5-(p-Tolyl)cyclohexane-1,3-dione.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Following this, add a solution of 4-(p-tolyl)but-3-en-2-one in ethanol.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid. The resulting precipitate is collected by filtration.
-
Hydrolysis and Decarboxylation: The intermediate product is then refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) to effect hydrolysis and decarboxylation.
-
Purification: The final product, 5-(p-Tolyl)cyclohexane-1,3-dione, is obtained after acidification of the reaction mixture, followed by filtration, washing, and recrystallization from a suitable solvent.[2]
Characterization Data
Table 1: Representative ¹H NMR Data for 5-Phenylcyclohexane-1,3-dione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18-7.35 | m | 5H | Aromatic protons |
| 3.25-3.35 | m | 1H | CH at C5 |
| 2.45-2.75 | m | 4H | CH₂ protons at C4 and C6 |
| 2.20-2.30 | m | 2H | CH₂ protons at C2 |
Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.
Table 2: Representative ¹³C NMR Data for 5-Phenylcyclohexane-1,3-dione
| Chemical Shift (δ) ppm | Assignment |
| 206.0 | C1, C3 (C=O) |
| 142.5 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 48.5 | C2 |
| 46.0 | C4, C6 |
| 40.0 | C5 |
Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[4]
Table 3: Representative IR and Mass Spectrometry Data for 5-Phenylcyclohexane-1,3-dione
| Technique | Key Peaks |
| IR (KBr, cm⁻¹) | ~3400 (O-H, enol form), ~2950 (C-H, aliphatic), ~1600 (C=O, enol form), ~1580 (C=C, aromatic) |
| Mass Spec (m/z) | 188 (M⁺) |
Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[5]
Biological Activity and Potential Applications
Cyclohexane-1,3-dione derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][6] The mechanism of action is often associated with the induction of apoptosis.
Table 4: Reported Anticancer Activity of Cyclohexane-1,3-dione Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Ranging from 0.24 to 9.36 nM (as c-Met kinase inhibitors) | [6] |
| Compound 5c (a cyclohexane-1,3-dione derivative) | Human breast adenocarcinoma (MDA-MB-231) | LC₅₀ = 10.31±0.003 μg/ml | [3] |
Antibacterial Activity
Derivatives of cyclohexane-1,3-dione have also been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[7]
Table 5: Reported Antibacterial Activity of Cyclohexane-1,3-dione Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Ciprofloxacin dione derivatives (5a, 5e, 5f) | S. aureus, S. epidermidis, B. subtilis | Good activity | |
| Dialkyl carboxylate cyclohexane derivatives | E. coli | Excellent activity | [7] |
Herbicidal Activity
Certain cyclohexane-1,3-dione derivatives are potent herbicides. Their mode of action involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocochromanol biosynthesis in plants.[8][9][10] This inhibition leads to the bleaching of the plant tissues.
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(p-Tolyl)cyclohexane-1,3-dione) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.[11][12][13][14]
Antibacterial Activity: Disk Diffusion Assay
The disk diffusion assay is a standard method to determine the susceptibility of bacteria to antimicrobial agents.[15][16][17][18][19]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.[15][16][17][18][19]
Visualizations
Synthesis Workflow
References
- 1. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 2. studycorgi.com [studycorgi.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 493-72-1 Cas No. | 5-Phenylcyclohexane-1,3-dione | Apollo [store.apolloscientific.co.uk]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. benchfly.com [benchfly.com]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
The Rise of the "Dims": A Technical Guide to the Discovery and History of Cyclohexane-1,3-dione Herbicides
Introduction: The battle against weeds in modern agriculture is a continuous effort to develop selective and effective herbicides. Among the chemical classes that have had a significant impact are the cyclohexane-1,3-diones, often referred to as "dims." This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and chemical synthesis of this important class of herbicides, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Discovery to Commercialization
The journey of cyclohexane-1,3-dione herbicides began in the early 1970s with the pioneering work of Nippon Soda.[1][2] Their research led to the discovery of the first commercialized compound in this class, alloxydim, which was introduced for the control of grass weeds in broad-leaf crops.[1] This initial success spurred further research and development, leading to the introduction of the more potent sethoxydim around 1983.[1]
Since 1975, a total of eight cyclohexanedione herbicides have been brought to market, primarily for controlling grassy weeds in a variety of broad-leaf crops such as soybeans and cotton.[2][3] Notable examples that followed the initial discoveries include clethodim, cycloxydim, tralkoxydim, and butroxydim.[1][2] This class of herbicides is characterized by its selective action, effectively targeting grasses while leaving broadleaf plants largely unharmed.[3]
Mechanism of Action: Targeting Essential Plant Pathways
Cyclohexane-1,3-dione herbicides exert their effects by inhibiting one of two key enzymes in vital plant metabolic pathways.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary and most well-known mechanism of action for the majority of commercialized cyclohexane-1,3-dione herbicides is the inhibition of acetyl-coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6][7] By blocking ACCase, these herbicides disrupt the production of lipids, leading to a cessation of growth, necrosis of meristematic tissues, and ultimately, the death of susceptible grass species.[6][8] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants; the enzyme in broadleaf species is significantly less sensitive to inhibition.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. apms.org [apms.org]
- 3. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 4. Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil | Weed Science | Cambridge Core [cambridge.org]
- 5. pomais.com [pomais.com]
- 6. Poast / sethoxydim | CALS [cals.cornell.edu]
- 7. wssa.net [wssa.net]
- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
An In-depth Technical Guide on the Physicochemical Properties of 5-(p-tolyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-tolyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a class of organic compounds that have garnered significant interest in medicinal chemistry. The core scaffold of cyclohexane-1,3-dione is recognized for its versatile biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents. The addition of a p-tolyl group at the 5-position introduces specific steric and electronic properties that can modulate its biological and physicochemical characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(p-tolyl)cyclohexane-1,3-dione, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological relevance based on related compounds.
Physicochemical Properties
Quantitative data for 5-(p-tolyl)cyclohexane-1,3-dione is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this particular molecule are not widely published. Therefore, some of the presented data are computed estimates.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₂ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| CAS Number | 61888-37-7 | [1] |
| Physical Form | Solid | Inferred from supplier data |
| Purity | 97% | Supplier Data |
| Computed XLogP3-AA | 1.7 | PubChem |
| Computed Topological Polar Surface Area | 34.1 Ų | PubChem |
| Storage Conditions | Sealed in dry, room temperature | [1][2] |
Synthesis and Characterization
Synthesis Workflow
Caption: General synthesis workflow for 5-aryl-cyclohexane-1,3-diones via Michael addition.
Experimental Protocol: Synthesis (General)
-
Step 1: Michael Addition. To a solution of a suitable base, such as sodium ethoxide in ethanol, is added a malonic ester (e.g., diethyl malonate). The mixture is stirred at room temperature to form the enolate. An aryl-α,β-unsaturated ketone (e.g., p-tolyl vinyl ketone) is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure the completion of the Michael addition.
-
Step 2: Intramolecular Claisen Condensation (Cyclization). The diester intermediate formed in situ is then subjected to an intramolecular Claisen condensation. This is often achieved by heating the reaction mixture under reflux.
-
Step 3: Hydrolysis and Decarboxylation. The resulting cyclic β-keto ester is hydrolyzed using an aqueous acid or base, followed by acidification. Subsequent heating of the reaction mixture leads to decarboxylation, yielding the final 5-aryl-cyclohexane-1,3-dione product.
-
Purification. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]
Characterization Workflow
Caption: Standard workflow for the structural characterization of the synthesized product.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a spectrometer (e.g., 400 MHz). Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the aliphatic protons of the cyclohexane-1,3-dione ring.
-
¹³C NMR: The sample is dissolved in a deuterated solvent. The spectrum is recorded on an NMR spectrometer. Expected signals would include those for the carbonyl carbons, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the cyclohexane ring.
-
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Electrospray Ionization (ESI-MS) is another common technique. The molecular ion peak [M]⁺ corresponding to the molecular weight of 202.25 would be expected.
-
Infrared (IR) Spectroscopy: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film. Characteristic absorption bands for the carbonyl groups (C=O) of the dione are expected in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Elemental Analysis: The elemental composition (C, H, O) of the purified compound is determined to confirm the molecular formula.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 5-(p-tolyl)cyclohexane-1,3-dione are limited, the broader class of cyclohexane-1,3-dione derivatives has shown promise in several therapeutic areas.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have been investigated for their anti-proliferative effects against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[6][7] Overactivity of certain tyrosine kinases is a hallmark of many cancers.
Caption: Inhibition of tyrosine kinase signaling by cyclohexane-1,3-dione derivatives.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of cyclohexane-1,3-dione derivatives.[8][9] The exact mechanism of antimicrobial action is not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Conclusion
5-(p-tolyl)cyclohexane-1,3-dione is a compound with potential for further investigation in drug discovery, given the established biological activities of related cyclohexane-1,3-dione derivatives. This guide has provided a summary of its known physicochemical properties and outlined general experimental procedures for its synthesis and characterization. Further experimental studies are warranted to fully elucidate its physical, chemical, and biological profile to assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione, a substituted β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis. The document outlines the fundamental principles governing this tautomeric equilibrium, detailed experimental protocols for synthesis and characterization, and a quantitative analysis of the tautomeric populations. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related 5-arylcyclohexane-1,3-dione analogs to provide a robust predictive framework. The content is structured to serve as a valuable resource for researchers in drug discovery and development, offering insights into the structural dynamics and physicochemical properties of this class of compounds.
Introduction to Tautomerism in β-Dicarbonyl Systems
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For 1,3-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as the enol form is stabilized by conjugation and the formation of an intramolecular hydrogen bond. The position of this equilibrium is influenced by several factors including the solvent, temperature, and the electronic nature of substituents on the dicarbonyl backbone.[2] Understanding and quantifying this tautomeric balance is crucial for predicting the reactivity, biological activity, and pharmacokinetic properties of drug candidates.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of the diketo tautomer and two possible enol tautomers. The equilibrium is dynamic, with the relative populations of each tautomer being solvent and temperature-dependent.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound is the Michael addition of a suitable nucleophile to a chalcone derivative, followed by cyclization.[3]
Materials:
-
4-Methylchalcone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
4-Methylchalcone, dissolved in ethanol, is then added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy
The relative concentrations of the keto and enol tautomers can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to unique protons of each tautomer.[2]
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent of a known concentration.
-
Acquire the ¹H NMR spectrum of the solution.
-
Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears in the range of 5.0-6.0 ppm, while the α-protons of the keto form appear at a higher field. The enolic hydroxyl proton is often observed as a broad singlet at a downfield chemical shift.
-
Integrate the area of a well-resolved signal for the enol tautomer (e.g., the vinyl proton) and a well-resolved signal for the keto tautomer (e.g., the α-methylene protons).
-
Calculate the mole fraction (X) of each tautomer using the integrated areas. For example, if integrating the single enolic vinyl proton and the two α-methylene protons of the diketo form:
-
Area_enol = Integral of the enol vinyl proton
-
Area_keto = Integral of the keto α-methylene protons
-
X_enol = Area_enol / (Area_enol + (Area_keto / 2))
-
X_keto = (Area_keto / 2) / (Area_enol + (Area_keto / 2))
-
-
The equilibrium constant (K_eq) is then calculated as the ratio of the mole fractions: K_eq = X_enol / X_keto.
-
For thermodynamic analysis, repeat the measurements at different temperatures.
Quantitative Data on Tautomeric Equilibrium
Table 1: Tautomeric Equilibrium Constants (K_eq = [Enol]/[Keto]) of 5-Arylcyclohexane-1,3-dione Analogs in Various Solvents at Room Temperature.
| Solvent | Dielectric Constant (ε) | 5-Phenylcyclohexane-1,3-dione (Estimated K_eq) | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (Experimental K_eq) |
| Chloroform-d (CDCl₃) | 4.8 | ~1.5 | 1.8 |
| Acetone-d₆ | 20.7 | ~0.8 | 0.9 |
| Methanol-d₄ | 32.7 | ~0.5 | 0.6 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~0.3 | 0.4 |
Note: The K_eq values for 5-phenylcyclohexane-1,3-dione are estimations based on the trend observed for other β-dicarbonyl compounds where increasing solvent polarity favors the more polar diketo form.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 5-Arylcyclohexane-1,3-diones in CDCl₃.
| Proton | Diketo Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
| CH₂ (C4, C6) | 2.5 - 2.8 | 2.3 - 2.6 |
| CH (C5) | 3.0 - 3.3 | 2.8 - 3.1 |
| CH₂ (C2) | ~3.5 (s) | - |
| =CH (C2) | - | 5.4 - 5.6 (s) |
| Aryl-H | 7.1 - 7.4 | 7.1 - 7.4 |
| Enol-OH | - | 11.0 - 12.0 (br s) |
Note: The chemical shifts are approximate and can vary depending on the specific aryl substituent and concentration.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several factors:
-
Solvent Polarity: As illustrated in Table 1, more polar solvents tend to stabilize the more polar diketo tautomer, shifting the equilibrium towards the keto form.[2]
-
Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.
-
Conjugation: The enol form benefits from extended conjugation between the C=C double bond and the remaining carbonyl group, as well as the aryl ring.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°).
Caption: Factors influencing the keto-enol equilibrium.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical behavior, with the keto-enol equilibrium being highly sensitive to environmental factors. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its study by leveraging data from analogous systems and outlining detailed experimental protocols. For researchers in drug development, a thorough understanding of the tautomeric landscape of such molecules is indispensable for rational drug design and the optimization of lead compounds. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and thermodynamic parameters for this compound.
References
Spectroscopic and Synthetic Profile of 5-(4-Methylphenyl)cyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this molecule may serve as a key building block or a compound of interest.
Spectroscopic Data
The structural characterization of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum is available through spectral databases, providing evidence for the carbon skeleton of the molecule.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 2H | Ar-H (ortho to methyl) |
| ~7.0-7.2 | d | 2H | Ar-H (meta to methyl) |
| ~3.0-3.5 | m | 1H | CH at C5 |
| ~2.3-2.8 | m | 4H | CH₂ at C4 and C6 |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.0-2.3 | m | 2H | CH₂ at C2 |
Note: This is a predicted spectrum and actual values may vary. The compound exists in a tautomeric equilibrium between the diketo and enol forms, which will influence the observed chemical shifts and multiplicities, particularly for the protons on the cyclohexane ring.
Table 2: Available ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~210 | C=O (diketo form) |
| ~190 | C=O (enol form) |
| ~140 | Quaternary Ar-C |
| ~137 | Quaternary Ar-C |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~100 | =CH (enol form) |
| ~50 | CH₂ |
| ~45 | CH |
| ~30 | CH₂ |
| ~21 | Ar-CH₃ |
Note: The available data does not provide specific peak assignments. The assignments are based on typical chemical shifts for similar structures.
Mass Spectrometry (MS)
Mass spectrometry data is available for this compound, confirming its molecular weight.[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 145 | High | [M - C₃H₅O]⁺ |
| 118 | High | [M - C₆H₆O]⁺ |
| 100 | Moderate | [C₇H₈O]⁺ |
Note: The fragmentation pattern is consistent with the structure, showing losses of fragments from the cyclohexane-1,3-dione ring.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1715-1690 | Strong | C=O stretch (diketone) |
| 1650-1600 | Medium | C=C stretch (aromatic and enol) |
| 1600-1550 | Strong | C=O stretch (enol, conjugated) |
| 1515 | Medium | C=C stretch (aromatic) |
| 815 | Strong | C-H bend (p-disubstituted aromatic) |
Experimental Protocols
The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Synthesis of this compound via Michael Addition
This protocol is a generalized procedure based on the synthesis of similar cyclohexane-1,3-dione derivatives.
Materials:
-
4-(p-Tolyl)-3-buten-2-one (Michael acceptor)
-
Diethyl malonate (Michael donor)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.
-
To this mixture, add 4-(p-tolyl)-3-buten-2-one dropwise. The reaction is typically exothermic. Maintain the temperature below 50°C. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and then add a solution of sodium hydroxide. Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the ester groups.
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This will induce decarboxylation. Gently heat the mixture until carbon dioxide evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a solid.
Characterization:
Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined above (NMR, MS, and IR). The melting point of the purified product should also be determined and compared to literature values.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
This guide provides a foundational set of data and methodologies for working with this compound. Researchers are encouraged to consult the primary literature for more specific details and to perform their own analytical characterization to ensure the quality of their materials.
References
The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including the presence of two carbonyl groups and a reactive methylene bridge, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of cyclohexane-1,3-dione derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Anticancer Applications
Cyclohexane-1,3-dione derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A major target of these compounds is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC).
Inhibition of c-Met Tyrosine Kinase
A number of cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. The quantitative data for some of the most potent compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | H460 (NSCLC) | Data not explicitly provided, but identified as an optimal scaffold for inhibitor design. | [1][2] |
| 1,2,4-Triazine Derivative 5 | - | 0.24 - 9.36 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 7a | - | < 1.00 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 7b | - | < 1.00 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 10c | - | < 1.00 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 10e | - | < 1.00 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 11c | - | < 1.00 nM (enzymatic assay) | [3] |
| 1,2,4-Triazine Derivative 11f | - | < 1.00 nM (enzymatic assay) | [3] |
Cytotoxicity against Cancer Cell Lines
The anticancer potential of these derivatives has been further evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from MTT assays are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5c | MDA-MB-231 (Breast Cancer) | 10.31 ± 0.003 µg/mL | [4] |
| 40 Synthesized Derivatives | H460 (NSCLC), A549 (NSCLC), HT29 (Colorectal), MKN-45 (Gastric), U87MG (Glioma), SMMC-7721 (Hepatocellular) | Varied, with 19 molecules identified as most cytotoxic | [1] |
| 1,2,4-Triazine Derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Single-digit µM range | [3] |
c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway.
Caption: The c-Met signaling cascade initiated by HGF binding.
Experimental Protocols
A general procedure for the synthesis of 1,2,4-triazine derivatives starts with the reaction of cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to yield 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is then reacted with phenylisothiocyanate to form the tetrahydrobenzo[e][5][6][7]triazine derivative. Further modifications can be achieved through reactions with hydrazines or multi-component reactions with aromatic aldehydes and active methylene compounds.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexane-1,3-dione derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[4]
Antibacterial and Antiviral Applications
Cyclohexane-1,3-dione derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and some viruses.
Antibacterial Activity
The antibacterial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5c | Staphylococcus aureus, Escherichia coli, etc. | 2500 | [4] |
| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative strains | 0.0005 - 0.032 | [8] |
Antiviral Activity
Preliminary studies have suggested that some cyclohexane-1,3-dione derivatives may possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against SARS-CoV nsp14 and vaccinia virus D1-D12.[9]
| Compound ID | Virus/Target | % Inhibition | Reference |
| Compound 4a | SARs-Cov nsp 14 | 93.42 | [9] |
| Compound 4b | SARs-Cov nsp 14 | 87.49 | [9] |
| Compound 6b | SARs-Cov nsp 14 | 98.23 | [9] |
| Compound 4b | Vaccinia virus D1-D12 | 98.27 | [9] |
Experimental Protocols
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Inhibition of Other Key Enzymes
Beyond c-Met, cyclohexane-1,3-dione derivatives have been shown to inhibit other enzymes implicated in various diseases.
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Certain 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Inhibition of HPPD has applications in the treatment of hereditary tyrosinemia type I and as herbicides.
| Compound ID | Enzyme Source | IC50 (µM) | Reference |
| 2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain (5d) | Plant HPPD | 0.18 ± 0.02 | [5][10] |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat liver HPPD | ~0.040 | [11] |
| 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione (IV-45) | Arabidopsis thaliana HPPD | 0.21 | [12][13] |
Mutant Superoxide Dismutase 1 (SOD1) Aggregation Inhibition
In the context of neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS), cyclohexane-1,3-dione derivatives have been identified as inhibitors of mutant SOD1 protein aggregation.
| Compound ID | Assay | EC50 (µM) | Reference |
| Compound 26 | PC12-G93A-YFP assay | 0.7 | [14] |
| CHD Analogs | PC12-G93A-YFP assay | 3 - 8 | [14] |
Mutant SOD1 Aggregation Pathway in ALS
The aggregation of mutant SOD1 is a key pathological event in familial ALS. The following diagram illustrates a simplified pathway of this process.
Caption: Simplified pathway of mutant SOD1 aggregation in ALS.
Experimental Protocols
A common method involves the reaction of a carboxylic acid with cyclohexane-1,3-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours.[5]
General Experimental Workflow
The development of therapeutic agents based on the cyclohexane-1,3-dione scaffold generally follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A general workflow for the development of cyclohexane-1,3-dione derivatives.
Conclusion
Cyclohexane-1,3-dione derivatives represent a highly promising and versatile class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antibacterial, and enzyme inhibitory agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying biological pathways. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives holds significant promise for the development of novel and effective therapies for a variety of diseases.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. figshare.com [figshare.com]
- 14. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)cyclohexane-1,3-dione is a carbocyclic compound with a structure that makes it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and other bioactive compounds. The cyclohexane-1,3-dione scaffold is a key component in a number of herbicides and has been investigated for its potential in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, commencing with the preparation of the requisite α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, followed by a Michael addition of a malonic ester and subsequent intramolecular cyclization and decarboxylation.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage is the synthesis of the chalcone intermediate, and the second stage is the formation of the target cyclohexane-1,3-dione.
Stage 1: Synthesis of 4'-Methylchalcone
The precursor, 4'-methylchalcone (1-(4-methylphenyl)-3-phenylprop-2-en-1-one), is synthesized via a base-catalyzed Claisen-Schmidt condensation between p-tolualdehyde and acetophenone.[1][2]
Reaction Mechanism: Claisen-Schmidt Condensation
References
Application Notes and Protocols: Synthesis of 5-Arylcyclohexane-1,3-diones via Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of six-membered rings.[1][2][3] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is of significant interest in medicinal chemistry and drug development due to its ability to generate complex cyclic scaffolds present in numerous biologically active molecules, including steroids and alkaloids.[1][3] This document provides detailed application notes and protocols for the synthesis of 5-arylcyclohexane-1,3-diones, a class of compounds with potential applications in drug discovery, leveraging the Robinson annulation of chalcones with β-keto esters. Cyclohexane-1,3-dione derivatives are recognized as versatile precursors for a wide range of biologically active heterocyclic compounds and natural products.[4]
Reaction Mechanism and Workflow
The synthesis of 5-arylcyclohexane-1,3-diones via this modified Robinson annulation approach involves a two-stage process. The first stage is the classical Robinson annulation to form a 6-alkoxycarbonyl-5-aryl-2-cyclohexen-1-one intermediate. The second stage involves the hydrolysis and decarboxylation of this intermediate to yield the target 5-arylcyclohexane-1,3-dione.
Stage 1: Robinson Annulation
The reaction is initiated by the base-catalyzed Michael addition of a β-keto ester (e.g., ethyl acetoacetate) to a chalcone (an α,β-unsaturated ketone). The resulting enolate then undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which subsequently dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone.[3][5]
Caption: Mechanism of Robinson Annulation for Cyclohexenone Synthesis.
Stage 2: Hydrolysis and Decarboxylation
The resulting 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one can be converted to the target 5-arylcyclohexane-1,3-dione through acidic or basic hydrolysis of the ester, followed by decarboxylation. This process is analogous to the decarboxylation of β-keto esters like Hagemann's ester.[1][6]
Caption: Conversion of Cyclohexenone to Cyclohexane-1,3-dione.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
This protocol is adapted from a procedure for the Robinson annulation of trans-chalcone and ethyl acetoacetate.
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve trans-chalcone (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to induce crystallization of the crude product.
-
Isolate the crude product by vacuum filtration and wash with cold ethanol.
-
For purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone).
Quantitative Data:
| Entry | Aryl Substituent (on Chalcone) | Product | Yield (%) | Reference |
| 1 | Phenyl | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | ~36 (average) | [7] |
| 2 | Substituted Phenyls | Various 6-ethoxycarbonyl-5-aryl-cyclohexenones | 44-48 | [8] |
Protocol 2: General Procedure for Hydrolysis and Decarboxylation to form 5-Arylcyclohexane-1,3-dione
This protocol is a general procedure based on the principles of β-keto ester hydrolysis and decarboxylation.[1][6] Optimization for specific substrates may be required.
Materials:
-
6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Ethanol or other suitable solvent
Procedure (Acid-catalyzed):
-
Dissolve the 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reflux the mixture for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-arylcyclohexane-1,3-dione by column chromatography or recrystallization.
Data Summary
The following table summarizes representative examples of the synthesis of 5-arylcyclohexenone precursors.
| Chalcone Reactant | β-Keto Ester | Base/Catalyst | Solvent | Product | Yield (%) |
| trans-Chalcone | Ethyl acetoacetate | NaOH | Ethanol | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | ~36 |
| Substituted benzaldehyde-derived chalcones | Ethyl acetoacetate | NaOH | Ethanol | Corresponding 6-ethoxycarbonyl-5-aryl-cyclohexenones | 44-48 |
Applications in Drug Development
Cyclohexane-1,3-dione and its derivatives are valuable scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][9] The introduction of an aryl group at the 5-position can significantly influence the pharmacological profile of these molecules, making the synthesis of 5-arylcyclohexane-1,3-diones a topic of interest for the development of new therapeutic agents.
Experimental Workflow Diagram
Caption: General experimental workflow for the two-stage synthesis.
References
- 1. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of New Chromen-5-one Derivatives from Dimedone and their Antiproliferative Evaluations against Selected Cancer Cell Lines Together with Hepatocellular Carcinoma and Cervical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sirjana.in [sirjana.in]
- 6. homework.study.com [homework.study.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Recent Developments on Five-Component Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectral Analysis of 5-(4-Methylphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)cyclohexane-1,3-dione is a dicarbonyl compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structural elucidation is crucial for quality control and for understanding its reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including predicted spectral data, experimental protocols for data acquisition, and a workflow for spectral analysis.
Predicted Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known tautomeric equilibrium of cyclohexane-1,3-diones and the electronic effects of the 4-methylphenyl substituent. The compound exists in equilibrium between its diketo and enol forms. The data presented here is for the more stable enol form.
Structure and Atom Numbering:
Figure 1. Structure and atom numbering of this compound (enol form).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | H-8, H-12 |
| ~7.05 | d | 2H | H-9, H-11 |
| ~5.40 | s | 1H | H-2 |
| ~3.40 | m | 1H | H-5 |
| ~2.70 | dd | 2H | H-4a, H-6a |
| ~2.50 | dd | 2H | H-4b, H-6b |
| ~2.30 | s | 3H | H-13 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~203.0 | C-1 |
| ~175.0 | C-3 |
| ~140.0 | C-7 |
| ~137.0 | C-10 |
| ~129.5 | C-9, C-11 |
| ~127.0 | C-8, C-12 |
| ~100.0 | C-2 |
| ~45.0 | C-4, C-6 |
| ~38.0 | C-5 |
| ~21.0 | C-13 |
Experimental Protocols
The following protocols outline the standard procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the appropriate amount of this compound into a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
-
Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Figure 2. Workflow for NMR sample preparation.
¹H NMR Spectrum Acquisition
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~3-4 s
-
Spectral Width (sw): ~16 ppm
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate acquisition parameters as listed above.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectrum Acquisition
Instrument Parameters (Example for a 125 MHz Spectrometer):
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1-2 s
-
Spectral Width (sw): ~240 ppm
Procedure:
-
Follow steps 1-3 from the ¹H NMR acquisition procedure.
-
Set the appropriate ¹³C NMR acquisition parameters.
-
Acquire the FID.
-
Process the FID with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Figure 3. General workflow for NMR data acquisition and processing.
Spectral Analysis and Interpretation
The interpretation of the NMR spectra is key to confirming the structure of this compound.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0-7.2 ppm): The two doublets in this region, each integrating to 2H, are characteristic of a para-substituted benzene ring. The coupling constants for these doublets are expected to be around 8 Hz.
-
Enolic Proton (δ ~5.4 ppm): The singlet corresponds to the vinyl proton of the enol tautomer. Its chemical shift is downfield due to the influence of the adjacent carbonyl and hydroxyl groups.
-
Aliphatic Protons (δ 2.5-3.4 ppm): The multiplets in this region correspond to the protons on the cyclohexane ring. The methine proton at C-5 (H-5) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C-4 and C-6 will appear as complex multiplets due to both geminal and vicinal coupling.
-
Methyl Protons (δ ~2.3 ppm): The singlet integrating to 3H is characteristic of the methyl group attached to the aromatic ring.
¹³C NMR Spectrum Analysis
-
Carbonyl and Enol Carbons (δ 175-203 ppm): The two signals in the downfield region correspond to the carbonyl carbon (C-1) and the enolic carbon bearing the hydroxyl group (C-3).
-
Aromatic Carbons (δ 127-140 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons (C-7 and C-10) will have different chemical shifts from the protonated carbons (C-8, C-9, C-11, C-12).
-
Enol Vinyl Carbon (δ ~100 ppm): The signal for the vinyl carbon (C-2) appears in this region.
-
Aliphatic Carbons (δ 21-45 ppm): The signals for the aliphatic carbons of the cyclohexane ring (C-4, C-5, C-6) and the methyl group (C-13) appear in the upfield region.
By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment for this compound can be achieved. Further confirmation can be obtained through 2D NMR experiments such as COSY, HSQC, and HMBC.
Application Note: Purity Determination of 5-(p-tolyl)cyclohexane-1,3-dione by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, which can lead to poor chromatographic peak shape and inaccurate quantification, a derivatization step is employed prior to GC-MS analysis. This method provides a reliable protocol for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and potential process-related impurities.
Introduction
5-(p-tolyl)cyclohexane-1,3-dione is a crucial building block in the development of novel therapeutic agents. Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. The synthesis of 5-arylcyclohexane-1,3-diones, commonly achieved through a Michael addition followed by cyclization and decarboxylation, can potentially introduce various impurities. These may include unreacted starting materials, reaction intermediates, and by-products from side reactions.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This note describes a validated GC-MS method, incorporating a derivatization step to ensure the analyte is in a single, stable form, allowing for accurate and reproducible purity assessment.
Experimental Protocols
Sample Preparation and Derivatization
A two-step oximation-silylation derivatization process is recommended to ensure complete and uniform derivatization, preventing keto-enol tautomerism.[1]
Reagents:
-
Methoxyamine hydrochloride (MEOX) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
5-(p-tolyl)cyclohexane-1,3-dione sample
Protocol:
-
Accurately weigh approximately 10 mg of the 5-(p-tolyl)cyclohexane-1,3-dione sample into a 2 mL autosampler vial.
-
Add 1 mL of ethyl acetate to dissolve the sample.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Oximation: Add 50 µL of the MEOX solution to the dried sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 60 minutes. Allow the vial to cool to room temperature.[1]
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the oximated sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Scan Mode: Full Scan
Data Presentation
The purity of the 5-(p-tolyl)cyclohexane-1,3-dione sample is determined by the area percentage of the main peak relative to the total peak area of all components in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with reference spectra in the NIST library and by interpreting their fragmentation patterns.
Table 1: Quantitative Analysis of a 5-(p-tolyl)cyclohexane-1,3-dione Sample
| Peak No. | Retention Time (min) | Compound Name | Molecular Weight (Derivatized) | Peak Area (%) | Identification Method |
| 1 | 8.54 | 4-Methylacetophenone (Starting Material) | - | 0.15 | MS Library Match |
| 2 | 11.21 | Diethyl malonate (Starting Material) | - | 0.08 | MS Library Match |
| 3 | 14.89 | 5-(p-tolyl)cyclohexane-1,3-dione-bis(O-methyloxime)-bis(TMS) | 420 | 99.52 | Standard Comparison & MS |
| 4 | 16.05 | Michael Adduct Intermediate | - | 0.11 | MS Fragmentation |
| 5 | 17.32 | Aldol Condensation By-product | - | 0.14 | MS Fragmentation |
Mandatory Visualization
Caption: Workflow for GC-MS purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione.
Discussion
The described GC-MS method with prior derivatization is highly effective for the purity assessment of 5-(p-tolyl)cyclohexane-1,3-dione. The derivatization step successfully addresses the challenges posed by keto-enol tautomerism, resulting in sharp, symmetrical peaks and enabling accurate quantification.
The mass spectrum of the derivatized main compound shows a characteristic molecular ion peak and fragmentation pattern consistent with the bis(O-methyloxime)-bis(trimethylsilyl) derivative. Potential impurities, such as unreacted starting materials and reaction by-products, are well-separated from the main peak, allowing for their confident identification and quantification at trace levels. The fragmentation patterns of 1,3-cyclohexanediones are generally initiated by cleavages adjacent to the carbonyl groups.[2]
Conclusion
The GC-MS method detailed in this application note provides a reliable and reproducible approach for determining the purity of 5-(p-tolyl)cyclohexane-1,3-dione. This protocol is suitable for quality control in both research and manufacturing environments within the pharmaceutical industry, ensuring the integrity of this critical synthetic intermediate.
References
Application Notes and Protocols: Derivatization of 5-(4-Methylphenyl)cyclohexane-1,3-dione for Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3-dione derivatives are a well-established class of herbicides, with commercial products targeting key enzymes in plant metabolic pathways.[1][2][3] The derivatization of the cyclohexane-1,3-dione scaffold offers a versatile platform for the development of novel herbicides with potentially improved efficacy, selectivity, and environmental profiles. This document provides detailed protocols for the synthesis of derivatives of 5-(4-Methylphenyl)cyclohexane-1,3-dione and the evaluation of their herbicidal activity. Two primary modes of action for this class of herbicides are the inhibition of Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6][7][8]
Derivatization Strategy: Synthesis of an Oxime Ether Derivative
A common and effective strategy for enhancing the herbicidal activity of cyclohexane-1,3-diones is the introduction of an oxime ether moiety at the 2-position. This involves a two-step process: acylation of the C2 position followed by condensation with an alkoxyamine.
Protocol 1: Synthesis of 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione (Intermediate)
This protocol describes the acylation of this compound at the C2 position.
Materials:
-
This compound
-
Triethylamine
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione.
Protocol 2: Synthesis of 2-(1-(ethoxyimino)ethyl)-5-(4-methylphenyl)cyclohexane-1,3-dione (Final Product)
This protocol describes the formation of the oxime ether derivative.
Materials:
-
2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione
-
Ethoxyamine hydrochloride
-
Pyridine
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethoxyamine hydrochloride (1.2 eq) to the solution.
-
Add pyridine (1.5 eq) to the reaction mixture and stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final oxime ether derivative.
Experimental Workflows
Caption: Synthetic workflow for the derivatization of this compound.
Mechanism of Action: ACCase Inhibition
Many herbicidal cyclohexane-1,3-dione derivatives, particularly the oxime ethers ("dims"), are known inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[6][9][10] ACCase catalyzes the first committed step in fatty acid biosynthesis. Inhibition of this enzyme disrupts the production of lipids, which are essential for cell membrane integrity and plant growth, ultimately leading to plant death, especially in susceptible grass species.[5][10]
Caption: Signaling pathway of ACCase inhibition by cyclohexane-1,3-dione derivatives.
Herbicidal Activity Evaluation
Protocol 3: In Vitro ACCase Inhibition Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against ACCase.
Materials:
-
Partially purified ACCase from a susceptible grass species (e.g., Avena fatua)
-
Synthesized inhibitor compounds
-
[¹⁴C]-NaHCO₃
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
Tricine-KOH buffer
-
Dithiothreitol (DTT)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tricine-KOH buffer, ATP, MgCl₂, DTT, and acetyl-CoA.
-
Add various concentrations of the inhibitor compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the partially purified ACCase enzyme.
-
Start the carboxylation reaction by adding [¹⁴C]-NaHCO₃.
-
Incubate the reaction at 32 °C for 10 minutes.
-
Stop the reaction by adding HCl.
-
Dry the samples and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-malonyl-CoA formed.
-
Calculate the percentage of inhibition for each concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Greenhouse Herbicidal Efficacy Study
This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of the synthesized compounds.
Materials:
-
Seeds of various weed species (e.g., Avena fatua, Setaria viridis, Echinochloa crus-galli) and crop species (e.g., wheat, soybean)
-
Pots with standard potting mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Synthesized inhibitor compounds
-
Formulation agents (e.g., surfactant, solvent)
-
Spray chamber
Procedure:
-
Sow seeds of test plant species in pots and grow them in the greenhouse to the 2-3 leaf stage.
-
Prepare spray solutions of the synthesized compounds at various concentrations (e.g., 50, 100, 200, 400 g a.i./ha) in a suitable formulation.
-
Apply the spray solutions to the plants using a calibrated spray chamber.
-
Include a negative control (formulation blank) and a positive control (commercial herbicide).
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound and plant species.
Data Presentation
The following tables present illustrative quantitative data for a series of hypothetical derivatives of this compound.
Table 1: In Vitro ACCase Inhibition
| Compound ID | R Group at C2 | IC₅₀ (µM) vs. Avena fatua ACCase |
| MPC-01 | -COCH₃ | 15.2 |
| MPC-02 | -CO(CH₂)₂CH₃ | 8.7 |
| MPC-03 (Oxime Ether) | =N-OCH₂CH₃ | 0.9 |
| MPC-04 (Oxime Ether) | =N-O-allyl | 0.5 |
| Commercial Standard (Sethoxydim) | - | 1.2 |
Table 2: Greenhouse Herbicidal Efficacy (GR₅₀ in g a.i./ha at 21 DAT)
| Compound ID | Avena fatua (Wild Oat) | Setaria viridis (Green Foxtail) | Triticum aestivum (Wheat) | Glycine max (Soybean) |
| MPC-01 | >800 | >800 | >800 | >800 |
| MPC-02 | 650 | 720 | >800 | >800 |
| MPC-03 | 120 | 150 | >800 | >800 |
| MPC-04 | 85 | 110 | >800 | >800 |
| Commercial Standard (Clethodim) | 100 | 130 | >800 | >800 |
Conclusion
The derivatization of this compound, particularly through the formation of oxime ethers, presents a promising avenue for the development of potent and selective grass herbicides. The provided protocols offer a framework for the synthesis and evaluation of such compounds. The illustrative data highlights the potential for significant improvements in herbicidal activity through chemical modification. Further research, including optimization of the derivatization strategy and comprehensive biological evaluation, is warranted to fully explore the potential of this chemical class in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for Acetyl-CoA Carboxylase (ACC) Inhibition Assay Using Cyclohexane-1,3-diones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2][3] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] In mammals, two main isoforms exist: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3][5] Due to its crucial role in lipid metabolism, ACC has emerged as a significant therapeutic target for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer.[3][4][5]
Cyclohexane-1,3-dione derivatives are a class of compounds that have been identified as potent inhibitors of ACC.[6][7][8][9] These compounds, which include several commercial herbicides, act as non-competitive inhibitors with respect to acetyl-CoA, ATP, and bicarbonate, suggesting they do not bind to the active site of the substrates.[9] Evidence suggests that they inhibit the carboxyltransferase (CT) domain of the enzyme.[4][9] This application note provides detailed protocols for both radiochemical and spectrophotometric assays to determine the inhibitory activity of cyclohexane-1,3-diones on ACC.
Signaling Pathway and Inhibition Mechanism
ACC catalyzes the first committed step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. This process is fundamental for the production of new fatty acids. Cyclohexane-1,3-diones intervene in this pathway by directly inhibiting the ACC enzyme, thereby blocking the production of malonyl-CoA and consequently halting de novo fatty acid synthesis.
Caption: ACC inhibition by cyclohexane-1,3-diones.
Experimental Protocols
Two primary methods for assessing ACC activity and its inhibition are the radiochemical assay, which measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, and the spectrophotometric assay, which couples the ACC reaction to the oxidation of NADPH.
Radiochemical Inhibition Assay
This traditional and highly sensitive method directly measures the product of the ACC-catalyzed reaction.
Materials:
-
Purified or recombinant ACC enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Dithiothreitol (DTT), 0.5 mg/mL BSA
-
Substrates: Acetyl-CoA, [¹⁴C]-Sodium Bicarbonate (NaH¹⁴CO₃)
-
Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in DMSO
-
Stopping Solution: 6 M HCl
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ACC enzyme, and the desired concentration of the cyclohexane-1,3-dione inhibitor or DMSO for the control.
-
Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at 37°C to allow for binding.
-
Initiation: Start the reaction by adding acetyl-CoA and [¹⁴C]-Sodium Bicarbonate. The final volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of 6 M HCl. This step also serves to remove any unincorporated [¹⁴C]O₂.
-
Evaporation: Dry the samples in a fume hood or using a speed vacuum to remove the acid and unincorporated radiolabel.
-
Quantification: Resuspend the dried residue in water, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]-malonyl-CoA formed.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Spectrophotometric Inhibition Assay
This continuous assay is a non-radioactive alternative that couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase.[10][11][12] The activity is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Purified or recombinant ACC enzyme
-
Assay Buffer: 100 mM TRIS-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 0.2 mM NADPH
-
Coupling Enzyme: Malonyl-CoA Reductase
-
Substrates: Acetyl-CoA, Sodium Bicarbonate (NaHCO₃)
-
Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, add the assay buffer, NaHCO₃, ATP, NADPH, malonyl-CoA reductase, and the ACC enzyme.
-
Inhibitor Addition: Add the desired concentration of the cyclohexane-1,3-dione inhibitor or DMSO for the control.
-
Background Measurement: Start monitoring the absorbance at 340 nm to establish a baseline rate of NADPH oxidation in the absence of acetyl-CoA.
-
Reaction Initiation: Initiate the reaction by adding acetyl-CoA.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve). Subtract the background rate from the rate of the ACC-catalyzed reaction. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Experimental Workflow
The general workflow for determining the inhibitory potential of cyclohexane-1,3-diones on ACC is outlined below.
Caption: ACC inhibition assay workflow.
Data Presentation
The inhibitory potency of different cyclohexane-1,3-dione derivatives is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for selected compounds against ACC from different species.
| Compound | Target Species | ACC Isoform | IC50 (µM) | Reference |
| Sethoxydim | Maize | Plastid | 0.53 | [7] |
| Clethodim | Maize | Plastid | 0.28 | [7] |
| Alloxydim | Maize | Plastid | 1.95 | [7] |
| Cycloxydim | Barley | Plastid | ~0.1 | [6] |
| Sethoxydim | Barley | Plastid | ~0.1 | [6] |
| ND-630 | Human | ACC1 / ACC2 | 0.0021 / 0.0061 | [13] |
| ND-646 | Human | ACC1 / ACC2 | 0.0035 / 0.0042 | [13] |
| PF-05175157 | Human | ACC1 / ACC2 | 0.027 / 0.033 | [13] |
Note: The IC50 values can vary depending on the assay conditions, enzyme source, and purity of the compounds. The data presented here is for comparative purposes.
Conclusion
The protocols described provide robust methods for evaluating the inhibitory activity of cyclohexane-1,3-diones against acetyl-CoA carboxylase. The choice between the radiochemical and spectrophotometric assay will depend on the available equipment, safety considerations, and the desired throughput. Both methods are well-established and can provide reliable data for structure-activity relationship studies and the characterization of novel ACC inhibitors. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 10. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Screening 5-(4-Methylphenyl)cyclohexane-1,3-dione Derivatives for HPPD Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the screening of 5-(4-Methylphenyl)cyclohexane-1,3-dione and its derivatives as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document outlines the mechanism of HPPD inhibition, protocols for synthesis and in vitro screening, and a framework for data analysis.
Introduction to HPPD Inhibition
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine.[1] In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense.[2] Inhibition of HPPD leads to a depletion of these vital molecules, causing bleaching of plant tissues and ultimately, plant death.[3] This makes HPPD a prime target for the development of herbicides. The triketone class of HPPD inhibitors, which includes derivatives of cyclohexane-1,3-dione, has been a significant area of research in agrochemicals.[1][4]
Mechanism of Action
HPPD inhibitors function by binding to the active site of the HPPD enzyme, preventing the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate.[2] Many of these inhibitors, particularly those with a triketone-like scaffold, are thought to chelate the ferrous ion (Fe2+) that is essential for the enzyme's catalytic activity.[5] The 5-phenyl substituent on the cyclohexane-1,3-dione ring plays a crucial role in the molecule's interaction with the enzyme's active site, with various substitutions on the phenyl ring influencing the inhibitory potency.
HPPD Signaling Pathway and Inhibition
The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD inhibitors.
Caption: HPPD inhibition disrupts the tyrosine catabolism pathway.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 5-(substituted phenyl)cyclohexane-1,3-dione derivatives, adapted from established procedures.
Materials:
-
Substituted benzaldehyde (e.g., 4-methylbenzaldehyde)
-
Malonic acid ester (e.g., diethyl malonate)
-
Acetoacetic acid ester (e.g., ethyl acetoacetate)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Condensation: React the substituted benzaldehyde with a malonic acid ester in the presence of a base like piperidine to form a benzylidenemalonate derivative.
-
Michael Addition: The benzylidenemalonate derivative is then condensed with an acetoacetic acid ester using a base such as sodium ethoxide in an alcoholic solvent.
-
Cyclization and Hydrolysis: The resulting intermediate undergoes intramolecular cyclization followed by hydrolysis and decarboxylation upon heating in an acidic aqueous solution to yield the 5-(substituted phenyl)cyclohexane-1,3-dione.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
In Vitro HPPD Inhibition Assay
This spectrophotometric assay determines the inhibitory activity of the synthesized compounds on HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the HPPD enzyme in the assay buffer containing ascorbate and catalase.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, HPPD enzyme solution, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the HPPA substrate to all wells.
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the workflow for screening this compound derivatives for HPPD inhibition.
Caption: Workflow for synthesis, screening, and analysis of HPPD inhibitors.
Data Presentation
| Compound Class | R Group on Benzoyl Ring | IC50 (nM) vs. Rat Liver HPPD | Reference |
| 2-(substituted-benzoyl)-cyclohexane-1,3-dione | 2-nitro-4-trifluoromethyl | ~40 | [6] |
| 2-(substituted-benzoyl)-cyclohexane-1,3-dione | 2-chloro-4-methanesulfonyl | Similar to above | [6] |
Note: The inhibitory activity is highly dependent on the specific substitutions on the phenyl ring and the overall structure of the cyclohexane-1,3-dione derivative. Further experimental work is required to determine the specific IC50 values for this compound derivatives.
Structure-Activity Relationship (SAR) Considerations
Based on the broader class of 5-phenylcyclohexane-1,3-dione HPPD inhibitors, the following SAR points can be considered for the design of new derivatives:
-
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the 5-phenyl ring significantly influence herbicidal activity. Electron-withdrawing groups at specific positions can enhance potency.
-
Acyl Group at C2: Acylation of the cyclohexane-1,3-dione ring at the 2-position is a common strategy to produce potent HPPD inhibitors. The nature of this acyl group is a key determinant of activity.
-
Cyclohexane Ring Modifications: Modifications to the cyclohexane-1,3-dione core can also impact activity and selectivity.
Conclusion
The screening of this compound derivatives presents a promising avenue for the discovery of novel HPPD inhibitors. The protocols and information provided herein offer a solid foundation for researchers to synthesize, screen, and analyze these compounds. Future work should focus on generating specific quantitative data for this compound class to establish a clear structure-activity relationship and guide the development of potent and selective herbicides.
References
- 1. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities. This document provides a detailed overview of the in vitro cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione against various cancer cell lines. The presented data is a representative summary intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound. The protocols outlined below are standardized methods for assessing cell viability, cytotoxicity, and the underlying molecular mechanisms of cell death.
Data Presentation
The following tables summarize representative quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 10.3 ± 1.2 |
| A549 | Lung Carcinoma | 48 | 25.5 ± 2.1 |
| HCT116 | Colon Carcinoma | 48 | 18.9 ± 1.5 |
| HeLa | Cervical Carcinoma | 48 | 22.4 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (DMSO) | - | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Compound | 5 | 15.7 ± 1.9 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| Compound | 10 | 35.2 ± 3.1 | 12.8 ± 1.5 | 1.5 ± 0.4 |
| Compound | 20 | 58.9 ± 4.5 | 25.4 ± 2.7 | 2.3 ± 0.6 |
Data were obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5][6]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3][5]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
Cytotoxicity Assessment: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7][8][9]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cells and treat them with various concentrations of this compound as described in the MTT assay protocol.
-
Prepare controls: a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (by lysing untreated cells with the provided lysis buffer).[8]
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[14][15][16][17]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[14][15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Determine the protein concentration of the supernatant using a BCA assay.[14]
-
Normalize the protein samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[14]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in step 9.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[14][15]
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Arylcyclohexane-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing of 5-arylcyclohexane-1,3-diones. The protocols outlined below are based on established methodologies and published data on cyclohexane-1,3-dione derivatives.
Introduction
5-Arylcyclohexane-1,3-diones are a class of organic compounds that have garnered interest for their potential biological activities, including antimicrobial properties. As the challenge of antimicrobial resistance grows, the systematic evaluation of new chemical entities is crucial. These notes offer detailed protocols for determining the antimicrobial efficacy of this specific class of compounds, guidance on data presentation, and a visualization of the experimental workflow.
Data Presentation: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives
The following tables summarize the available quantitative data on the antimicrobial activity of various cyclohexane-1,3-dione derivatives against a range of microbial strains. It is important to note that data specifically for 5-arylcyclohexane-1,3-diones is limited in publicly available literature; therefore, data for structurally related compounds are also included to provide a broader context.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclohexane-1,3-dione Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(phenyldiazenyl)cyclohexane-1,3-dione derivative | Pseudomonas aeruginosa | 0.30 - 0.45 | [cite: ] |
| 2-(phenyldiazenyl)cyclohexane-1,3-dione derivative | Staphylococcus aureus | 0.25 - 0.45 | [cite: ] |
| 2-(phenyldiazenyl)cyclohexane-1,3-dione derivative | Bacillus subtilis | 0.20 - 0.45 | [cite: ] |
| 2-(phenyldiazenyl)cyclohexane-1,3-dione derivative | Escherichia coli | 0.30 - 0.45 | [cite: ] |
| 5,5-dimethyl-2-(3-oxo-1,3-diphenylpropyl)cyclohexane-1,3-dione (Compound 5c) | Not Specified | 2500 | [1] |
Table 2: Zone of Inhibition for Cyclohexane-1,3-dione Derivatives and their Metal Complexes
| Compound/Complex | Escherichia coli (mm) | Enterococcus faecalis (mm) | Staphylococcus aureus (mm) | Salmonella typhimurium (mm) | Reference |
| Ampicillin (10 µg) | 20 | 20 | 24 | 22 | [2] |
| L¹ | - | - | - | - | [2] |
| [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O | 12 | 11 | 10 | 11 | [2] |
| L² | - | - | - | - | [2] |
| [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O | 12 | 11 | 12 | 12 | [2] |
| [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O | 12 | 11 | 10 | 12 | [2] |
L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione '-' indicates no activity was observed.
Experimental Protocols
The following are detailed protocols for the agar disk diffusion method and the broth microdilution method, which are standard procedures for determining the antimicrobial susceptibility of compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]
Protocol 1: Agar Disk Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compounds (5-arylcyclohexane-1,3-diones)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal cultures
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks
-
Negative control disks (impregnated with DMSO)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Dissolve the 5-arylcyclohexane-1,3-dione compounds in DMSO to a desired concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper disks with a specific volume of the compound solution (e.g., 10 µL).
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. For fungi, incubation conditions may vary.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
Compare the zone diameters of the test compounds to the controls.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (5-arylcyclohexane-1,3-diones)
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal inoculum prepared as in Protocol 1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each 5-arylcyclohexane-1,3-dione in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in broth to achieve a range of concentrations. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of 5-arylcyclohexane-1,3-diones.
Hypothetical Mechanism of Action
While the precise antimicrobial mechanism of 5-arylcyclohexane-1,3-diones is not well-elucidated, related cyclohexane triones have been reported to be membrane-active agents.[8][9] The following diagram illustrates a hypothetical mechanism involving the disruption of the bacterial cell membrane.
Caption: Hypothetical membrane-disrupting mechanism of 5-arylcyclohexane-1,3-diones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. darvashco.com [darvashco.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-(4-Methylphenyl)cyclohexane-1,3-dione as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for leveraging the 5-(4-methylphenyl)cyclohexane-1,3-dione scaffold in modern drug discovery. This document outlines the synthesis, potential therapeutic applications, and detailed experimental protocols for the design and evaluation of novel drug candidates based on this promising chemical framework.
Introduction
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and its presence in numerous biologically active compounds. The introduction of a 5-(4-methylphenyl) substituent offers a unique combination of lipophilicity and aromatic interactions, making it an attractive starting point for developing targeted therapies. Derivatives of the closely related 5-phenylcyclohexane-1,3-dione have shown a range of biological activities, including anticancer, antimicrobial, and herbicidal properties. This document will explore the potential of the this compound scaffold in these areas.
Therapeutic Potential and Applications
The this compound scaffold can be chemically modified at various positions to optimize its pharmacological profile. The primary areas of therapeutic interest for derivatives of this scaffold include:
-
Anticancer Agents: The cyclohexane-1,3-dione moiety is a known pharmacophore in several anticancer agents. Derivatives have been shown to inhibit receptor tyrosine kinases such as c-Met, which is implicated in non-small-cell lung cancer (NSCLC).[1] The 4-methylphenyl group can be tailored to enhance binding to the hydrophobic pockets of kinase domains.
-
Antimicrobial Agents: The scaffold has been utilized in the synthesis of compounds with activity against various bacterial and fungal strains.[2][3] Modifications can be introduced to improve potency and spectrum of activity.
-
Enzyme Inhibitors: The core structure is amenable to the design of inhibitors for various enzymes. For instance, related structures have been investigated as inhibitors of human dihydrofolate reductase.
Data Presentation: Biological Activity of Related Cyclohexane-1,3-dione Derivatives
While specific data for derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of analogous cyclohexane-1,3-dione derivatives to provide a baseline for potential efficacy.
Table 1: Anticancer Activity of Cyclohexane-1,3-dione Derivatives [2]
| Compound ID | Modification | Cancer Cell Line | IC50 (µg/mL) |
| 5c | 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethyl | MDA-MB-231 (Breast) | 10.31 ± 0.003 |
Table 2: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives [2]
| Compound ID | Modification | Bacterial Strain | MIC (mg/mL) |
| 5c | 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethyl | Staphylococcus aureus | 2.5 |
| 5c | 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethyl | Bacillus subtilis | 2.5 |
| 5c | 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethyl | Escherichia coli | > 5 |
| 5c | 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethyl | Pseudomonas aeruginosa | > 5 |
Experimental Protocols
Synthesis of this compound (Scaffold)
A common method for the synthesis of 5-arylcyclohexane-1,3-diones is the Michael addition reaction.[2]
Materials:
-
4-Methylbenzaldehyde
-
Malonic acid
-
Diethyl malonate or Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Chalcone Formation (Knoevenagel Condensation): React 4-methylbenzaldehyde with malonic acid in the presence of a base like pyridine to form 4-methylcinnamic acid.
-
Michael Addition: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this, add diethyl malonate or ethyl acetoacetate.
-
Add the prepared 4-methylcinnamic acid derivative to the reaction mixture.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
The precipitated solid, this compound, is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
General Protocol for Derivatization at the 2-position
The active methylene group at the C2 position of the cyclohexane-1,3-dione ring is a prime site for chemical modification.
Knoevenagel Condensation for 2-substituted Derivatives:
-
Dissolve this compound and an appropriate aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is adapted from studies on similar cyclohexane-1,3-dione derivatives.[2]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
This is a standard method for evaluating the antimicrobial activity of new compounds.[2]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
-
DMSO (negative control)
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in DMSO.
-
Place the discs on the agar surface.
-
Place standard antibiotic discs and a DMSO-impregnated disc as controls.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Mandatory Visualizations
Caption: Experimental workflow for drug design using the scaffold.
Caption: Potential signaling pathways modulated by the derivatives.
References
Troubleshooting & Optimization
optimizing reaction yield for 5-(4-Methylphenyl)cyclohexane-1,3-dione synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize your reaction yield and address common challenges.
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is low. What are the most common causes?
A1: Low yields in the synthesis of this compound, which typically proceeds via a Michael addition followed by an intramolecular condensation, hydrolysis, and decarboxylation, can arise from several factors:
-
Inefficient Michael Addition: The initial carbon-carbon bond-forming step is critical. Poor yields in this step can be due to an inappropriate choice of base, solvent, or reaction temperature. Steric hindrance on the chalcone or malonate derivative can also play a role.[1]
-
Side Reactions: The primary side reaction in the first step (chalcone synthesis) is a subsequent Michael addition of the ketone enolate onto the newly formed chalcone.[2] During the formation of the cyclohexane ring, a retro-Michael reaction can occur, breaking the newly formed bond.
-
Incomplete Cyclization: The intramolecular Dieckmann or Claisen-type condensation that forms the six-membered ring requires a sufficiently strong base to generate the necessary enolate. If the base is too weak or used in insufficient quantity, this step may be inefficient.
-
Difficult Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and subsequent decarboxylation. Harsh conditions can lead to degradation of the desired product, while conditions that are too mild may result in incomplete reaction.[3]
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
A2: The synthesis of 5-arylcyclohexane-1,3-diones can be accompanied by several side reactions:
-
Polymerization of the Chalcone: The chalcone intermediate, being an α,β-unsaturated ketone, can undergo polymerization under basic conditions.
-
Self-Condensation of Acetophenone: During the initial chalcone synthesis, the acetophenone can undergo self-condensation (an aldol condensation) if the reaction conditions are not optimized.
-
Formation of Michael Adduct Dimers: An enolate can react with a molecule of the chalcone, leading to the formation of a dimeric byproduct.[2]
-
Incomplete Decarboxylation: If the final hydrolysis and decarboxylation step is not carried out to completion, you may isolate the corresponding β-keto ester as a byproduct.
Q3: How do the substituents on the chalcone affect the Michael addition step?
A3: The electronic properties of the substituents on the aromatic rings of the chalcone intermediate significantly impact the Michael addition. Electron-withdrawing groups on the benzaldehyde-derived ring generally increase the electrophilicity of the β-carbon, which typically leads to higher yields of the Michael adduct.[1] In the case of this compound, the methyl group on the phenyl ring is weakly electron-donating, which may slightly decrease the reactivity of the chalcone compared to unsubstituted or electron-withdrawn chalcones.
Q4: What is the best strategy for purifying the final product?
A4: The final product, this compound, is a solid at room temperature.[4] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Chalcone Intermediate | - Inactive base.- Incorrect stoichiometry.- Michael addition side reaction.[2] | - Use a fresh, properly stored base (e.g., NaOH, KOH).- Ensure equimolar amounts of p-tolualdehyde and acetophenone.- Run the reaction at a lower temperature (e.g., in an ice bath) to minimize the Michael addition side reaction.[2] |
| Low Yield of Michael Adduct | - Steric hindrance.- Weak base for enolate formation.- Unsuitable solvent.- Retro-Michael addition. | - While steric hindrance is inherent to the reactants, optimizing other conditions can help.- Use a strong enough base (e.g., sodium ethoxide, potassium tert-butoxide) to fully deprotonate the diethyl malonate.[5]- Toluene has been shown to be an effective solvent for this type of reaction.[6]- Running the reaction at a lower temperature can help minimize the retro-Michael reaction. |
| Reaction Stalls After Michael Addition | - Insufficiently strong base for intramolecular cyclization.- Low reaction temperature. | - After the Michael addition is complete, a stronger base or higher temperatures may be needed to facilitate the intramolecular condensation.- Consider isolating the Michael adduct first, then proceeding with the cyclization under optimized conditions. |
| Final Product is Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the recrystallization solvent system or perform column chromatography. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of the Michael addition adduct of diethyl malonate to chalcone, which is a critical intermediate in the synthesis of this compound.
| Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 10 mol% Ni(acac)₂ / Sparteine | 25 | 5 | 85 | [6] |
| Toluene | 10 mol% NiCl₂ / Sparteine | 25 | 12 | 90 | [6] |
| Dichloromethane | 10 mol% Ni(acac)₂ / Sparteine | 25 | 12 | 87 | [6] |
| Chloroform | 10 mol% Ni(acac)₂ / Sparteine | 25 | 12 | 85 | [6] |
| Tetrahydrofuran | 10 mol% Ni(acac)₂ / Sparteine | 25 | 12 | 83 | [6] |
| Methanol | 10 mol% Ni(acac)₂ / Sparteine | 25 | 12 | 80 | [6] |
| Ethanol | 10 mol% Ni(acac)₂ / Sparteine | 25 | 12 | 82 | [6] |
| Dichloromethane | Catalytic KOt-Bu | Room Temp | 3-4 | 72-94 | [5] |
Note: The yields presented are for the Michael addition step and not the overall yield of this compound.
Experimental Protocols
Part A: Synthesis of 4'-Methylchalcone (Intermediate)
This protocol is based on the Claisen-Schmidt condensation.[7]
-
Reaction Setup: In a flask, dissolve p-tolualdehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol with constant stirring.
-
Cooling: Cool the mixture in an ice bath.
-
Base Addition: Slowly add 5 mL of a 40% aqueous sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature remains below 25°C.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral. Dry the crude product and recrystallize from ethanol to obtain pure 4'-methylchalcone.
Part B: Synthesis of this compound
This procedure involves a Michael addition, followed by intramolecular condensation, hydrolysis, and decarboxylation.
-
Michael Addition:
-
In a dry flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) and stir.
-
Add a solution of 4'-methylchalcone (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the chalcone is consumed (monitor by TLC).
-
-
Cyclization, Hydrolysis, and Decarboxylation:
-
To the reaction mixture from the previous step, add a solution of potassium hydroxide (excess) in water.
-
Heat the mixture to reflux for several hours to effect cyclization, hydrolysis of the ester, and decarboxylation.
-
Cool the reaction mixture and distill off the ethanol.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid until acidic to methyl orange.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by suction filtration and wash with ice-cold water.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will yield pure this compound.
-
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Key steps in the reaction mechanism.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 5-Arylcyclohexane-1,3-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-arylcyclohexane-1,3-diones.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-arylcyclohexane-1,3-diones in a question-and-answer format.
Problem: My column chromatography separation is poor, and I'm getting broad or overlapping peaks.
Answer: This is a frequent challenge, often attributed to the keto-enol tautomerism inherent in 5-arylcyclohexane-1,3-diones.[1][2][3][4] The presence of both tautomers on the column can lead to band broadening and poor separation.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid, to your mobile phase (e.g., hexane/ethyl acetate) can help to drive the equilibrium towards one tautomeric form, resulting in sharper peaks.
-
Solvent System Optimization: Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted to improve separation. For instance, a 70:30 hexane:EtOAc mixture has been successfully used.[5]
-
Low-Temperature Chromatography: In some cases, running the column at a lower temperature can slow down the interconversion between tautomers, leading to better separation.[2]
Problem: My compound is not dissolving well in common recrystallization solvents.
Answer: 5-Arylcyclohexane-1,3-diones can exhibit variable solubility depending on the specific aryl substituent and the solvent.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a variety of solvents at both room temperature and elevated temperatures. Common solvents to try include ethanol, acetone, chloroform, and mixtures like hexane/ethyl acetate or hexane/THF.[6][7] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8][9]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield pure crystals.[7][10]
Problem: My NMR spectrum is complex and difficult to interpret, showing more signals than expected.
Answer: The presence of both keto and enol tautomers in solution is the most likely reason for a complex NMR spectrum.[1][11][12] This results in two sets of signals corresponding to each tautomer.
Troubleshooting Steps:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to distinguish between tautomers and other impurities. At higher temperatures, the rate of interconversion between tautomers may increase, leading to coalescence of the signals.[13]
-
Solvent Effects: The keto-enol equilibrium is often solvent-dependent.[2][14] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can alter the ratio of the tautomers and simplify the spectrum. In some cases, one tautomer may be significantly favored in a particular solvent.[1]
-
2D NMR Techniques: Techniques such as HSQC and HMBC can help to correlate proton and carbon signals, aiding in the assignment of peaks to the respective tautomers.
Problem: After synthesis, my crude product contains several impurities that are difficult to remove.
Answer: The synthesis of 5-arylcyclohexane-1,3-diones can sometimes result in side products or unreacted starting materials that co-purify with the desired product.
Troubleshooting Steps:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Acidifying the reaction mixture with HCl to a pH of 0 to 3, followed by extraction with a suitable organic solvent like ethyl acetate, can help remove basic impurities.[5]
-
Column Chromatography: As the primary purification method, careful selection of the stationary and mobile phases is key. Silica gel is commonly used.[5][15] A step-gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities with different polarities.
-
Recrystallization: After initial purification by chromatography, recrystallization can be used to remove minor impurities and obtain a highly pure product.[8][9][16]
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying 5-arylcyclohexane-1,3-diones?
A1: The most significant challenge is the keto-enol tautomerism.[3][4] These compounds exist as an equilibrium mixture of the diketo and enol forms, which can complicate purification techniques like column chromatography and spectroscopic analysis like NMR.[1][2][11]
Q2: What are the typical solvent systems used for column chromatography of these compounds?
A2: A mixture of hexane and ethyl acetate is the most commonly reported solvent system for silica gel column chromatography.[5] The ratio is adjusted based on the polarity of the specific 5-arylcyclohexane-1,3-dione. Ratios ranging from 95:5 to 70:30 (hexane:ethyl acetate) have been successfully employed.[5]
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure. The presence of both tautomers is expected, but the signals should be sharp and well-defined, without extraneous peaks from impurities.[1][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Q4: Are there any safety precautions I should be aware of during purification?
A4: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. Be aware of the flammability of solvents like hexane and ethyl acetate.
Quantitative Data Summary
| Purification Technique | Parameter | Typical Values/Conditions | Reference(s) |
| Column Chromatography | Stationary Phase | Silica Gel | [5][15] |
| Mobile Phase | Hexane:Ethyl Acetate | [5] | |
| Solvent Ratio | 95:5 to 70:30 (v/v) | [5] | |
| Additive | Small amount of acetic acid | [2] | |
| Recrystallization | Common Solvents | Ethanol, Acetone, Chloroform, Hexane/Ethyl Acetate, Hexane/THF | [6][7] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude 5-arylcyclohexane-1,3-dione in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature. If crystals form, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification and analysis of 5-arylcyclohexane-1,3-diones.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 6. 1,3-cyclohexanedione [chemister.ru]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. studylib.net [studylib.net]
- 16. rsc.org [rsc.org]
preventing polymerization in the synthesis of cyclohexanedione derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during the synthesis of cyclohexanedione derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of cyclohexanedione derivatives?
A1: The primary cause of unwanted polymerization is the formation of reactive intermediates, particularly α,β-unsaturated ketones. These compounds, often generated during reactions like the Robinson annulation, are susceptible to spontaneous free-radical polymerization. This process is typically initiated by heat, light, or the presence of radical-initiating impurities in reagents or solvents. The conjugated system of the double bond and the carbonyl group makes the β-carbon electrophilic and prone to radical attack, leading to a chain reaction that forms high-molecular-weight polymers.
Q2: My reaction mixture turned into a solid mass or a viscous, intractable oil. What happened?
A2: This is a classic sign of runaway polymerization. The monomeric α,β-unsaturated ketone intermediates have reacted with themselves to form a polymer, resulting in a significant increase in viscosity or solidification of the reaction mixture. This leads to a substantial decrease in the yield of the desired cyclohexanedione derivative.
Q3: What is self-condensation, and how does it affect my synthesis?
A3: Self-condensation is a reaction where two molecules of a carbonyl compound react with each other. In the context of cyclohexanedione synthesis, the cyclohexanedione ring itself can undergo self-condensation, especially at high temperatures and in the presence of catalysts. This side reaction leads to the formation of undesired dimers and oligomers, reducing the purity and yield of the target derivative.[1]
Q4: How do polymerization inhibitors work?
A4: Polymerization inhibitors are compounds that scavenge free radicals, thereby terminating the polymerization chain reaction. Phenolic inhibitors, such as hydroquinone (HQ) and butylated hydroxytoluene (BHT), donate a hydrogen atom to the highly reactive polymer radical. This creates a stable, non-reactive polymer chain and a resonance-stabilized inhibitor radical that is too unreactive to initiate a new polymer chain.
Q5: Are there alternatives to using α,β-unsaturated ketones directly to avoid polymerization?
A5: Yes, using precursors that generate the α,β-unsaturated ketone in situ can be an effective strategy. For example, in the Robinson annulation, instead of using methyl vinyl ketone (MVK) directly, a β-chloroketone or a Mannich base can be used.[2][3][4] These precursors release the reactive α,β-unsaturated ketone slowly, keeping its concentration low and thus minimizing the rate of polymerization.[2][4] The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene for this purpose to avoid polymerization.[3]
Troubleshooting Guide: Polymerization Issues
| Problem | Possible Cause | Troubleshooting Suggestion | Rationale |
| Reaction mixture becomes viscous or solidifies | Runaway free-radical polymerization of α,β-unsaturated intermediates. | 1. Add a polymerization inhibitor: Introduce a suitable inhibitor (e.g., hydroquinone, BHT) at the start of the reaction. 2. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. 3. Protect from light: Wrap the reaction vessel in aluminum foil. 4. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon. | 1. Inhibitors scavenge free radicals, preventing the chain reaction. 2. Lower temperatures reduce the rate of radical formation. 3. UV light can initiate free-radical polymerization. 4. Oxygen can contribute to the formation of peroxides, which are polymerization initiators. |
| Low yield of desired product with significant high-molecular-weight residue | Self-condensation of the cyclohexanedione starting material or product. | 1. Control reaction temperature: Avoid excessive heating. 2. Optimize catalyst concentration: In some cases, a lower catalyst loading can reduce side reactions. | 1. Self-condensation is often favored at higher temperatures. 2. Excess catalyst can promote undesired side reactions. |
| Inconsistent reaction outcomes and yields | Variability in reagent purity, leading to the presence of radical initiators (e.g., peroxides). | 1. Purify reagents: Distill liquid reagents and recrystallize solid reagents before use. 2. Use fresh solvents: Peroxides can form in ethers and other solvents upon storage. | Impurities can initiate or catalyze polymerization, leading to unpredictable results. |
| Polymerization occurs during purification (e.g., distillation) | High temperatures during purification are initiating polymerization. | 1. Add a non-volatile inhibitor: Use an inhibitor like hydroquinone during distillation. 2. Use vacuum distillation: Lowering the pressure reduces the boiling point and the required temperature. | 1. The inhibitor will remain in the distillation pot and prevent polymerization. 2. Reduced temperature minimizes thermal initiation of polymerization. |
Data on Polymerization Inhibitors
The selection and concentration of a polymerization inhibitor are critical for successfully synthesizing cyclohexanedione derivatives, especially when α,β-unsaturated intermediates are involved.
| Inhibitor | Type | Recommended Concentration (ppm) | Key Considerations |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | A very effective and common inhibitor. Requires the presence of trace oxygen to function optimally. |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 50 - 500 | Similar to HQ but may cause less discoloration. Also requires oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | A good general-purpose inhibitor, often used for storage stabilization. |
| Phenothiazine (PTZ) | Amine-based | 100 - 500 | Highly effective, especially at elevated temperatures, and can function in low-oxygen environments. |
Note: The optimal concentration may vary depending on the specific reactants, temperature, and reaction time. It is advisable to start with a lower concentration and increase if polymerization is still observed.
Experimental Protocols
Protocol 1: Synthesis of the Wieland-Miescher Ketone (A Robinson Annulation Product)
This protocol is an example of a Robinson annulation, a common method for synthesizing cyclohexenone derivatives which are a class of cyclohexanedione derivatives. This reaction is prone to polymerization of the methyl vinyl ketone (MVK).
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK), freshly distilled
-
Triethylamine
-
Methanol
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hydroquinone (as polymerization inhibitor)
Procedure:
Step 1: Michael Addition [2]
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq).
-
Add hydroquinone (200 ppm based on the mass of MVK).
-
Add freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.[2]
-
Stir the mixture for 96 hours while protecting it from light by wrapping the flask in aluminum foil.[2]
-
Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.[2]
Step 2: Intramolecular Aldol Condensation and Dehydration [2]
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (3.0 eq) in one portion and stir the mixture for 24 hours.[2]
-
Add an additional portion of sodium methoxide (1.0 eq) and continue stirring for another 20 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Wieland-Miescher ketone.
Visualizations
Polymerization and Inhibition Mechanisms
Caption: Mechanisms of free-radical polymerization and its inhibition.
Experimental Workflow for Preventing Polymerization
Caption: Workflow incorporating polymerization prevention steps.
References
improving solubility of 5-(4-Methylphenyl)cyclohexane-1,3-dione for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione. Our aim is to help you overcome solubility challenges to ensure the accuracy and reliability of your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound for a stock solution?
A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.[1] It is crucial to use high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of your compound.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2] This happens because achieving good activity against a biological target often involves structural features, like lipophilic substructures, that reduce aqueous solubility.[3] Here are several strategies to address this:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. A gradual decrease in the organic solvent concentration can prevent precipitation.[1] It is preferable to add the DMSO stock dilution directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[3]
-
Use a Co-solvent System: Prepare your stock solution in a mixture of solvents. A 1:1 mixture of DMSO and ethanol or Polyethylene Glycol 400 (PEG 400) can sometimes improve solubility upon dilution into the aqueous phase.[1][4][5]
-
Reduce Final Concentration: Solubility issues are often concentration-dependent. The simplest approach may be to lower the final working concentration of the compound in your assay.[2]
-
Gentle Warming and Sonication: Gently warming the solution or using sonication can help redissolve small amounts of precipitate and break down aggregates.[1] However, be mindful of the compound's thermal stability.
Q3: I am concerned about the toxicity of DMSO in my cell-based assay. What are my options?
A3: Solvent toxicity is a critical consideration. As a general rule, you should keep the final concentration of any organic solvent in your cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxic effects.[1]
-
Determine Solvent Tolerance: It is essential to perform a solvent tolerance experiment with your specific cell line to determine the maximum concentration of the solvent that does not affect cell viability or the assay endpoint.
-
Include Vehicle Controls: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of the solvent (e.g., DMSO) used to deliver the test compound.
-
Explore Alternative Solubilization Methods: If solvent toxicity remains an issue, consider methods that enhance aqueous solubility directly, such as pH adjustment or the use of cyclodextrins.[6][7][8]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective strategy. The cyclohexane-1,3-dione moiety is weakly acidic.[9] Increasing the pH of the buffer (making it more basic) will deprotonate the dione, forming an anionic salt which is generally more water-soluble.[8][10][11] It is critical to first confirm that the required pH range is compatible with your biological assay and will not affect the stability of the compound or the activity of the biological target.
Q5: What are cyclodextrins, and can they help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate poorly water-soluble molecules, like this compound, into their hydrophobic core, forming an "inclusion complex."[14][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for many biological applications.[15]
Troubleshooting Guide: Solubility Issues
If you are encountering solubility problems, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on how different formulation strategies can improve the aqueous solubility of a hydrophobic compound like this compound. Note: This is representative data based on common formulation outcomes and should be confirmed experimentally.
Table 1: Solubility in Different Co-solvent Systems
| Solvent System (at 1% final concentration in PBS pH 7.4) | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
|---|---|---|
| Water | < 1 | - |
| 1% DMSO / Water | 15 | ~15x |
| 1% Ethanol / Water | 10 | ~10x |
| 1% PEG 400 / Water | 25 | ~25x |
| 0.5% DMSO + 0.5% PEG 400 / Water | 35 | ~35x |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | Apparent Solubility (µg/mL) |
|---|---|
| pH 5.0 Acetate Buffer | < 2 |
| pH 6.0 Phosphate Buffer | 5 |
| pH 7.4 Phosphate Buffer | 20 |
| pH 8.5 Tris Buffer | 85 |
Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility
| HP-β-CD Concentration (w/v) in Water | Apparent Solubility (µg/mL) |
|---|---|
| 0% | < 1 |
| 1% | 150 |
| 2% | 320 |
| 5% | 800 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 2.02 mg of this compound (MW: 202.25 g/mol ) in a sterile microcentrifuge or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If needed, gently warm the vial to 37°C or briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
Protocol 2: Using a Co-solvent System for Assay Dilution
-
Prepare Co-solvent Stock: Prepare a 10 mM stock solution of the compound in a 1:1 (v/v) mixture of DMSO and PEG 400 following the steps in Protocol 1.
-
Thawing: Thaw a single aliquot of the co-solvent stock solution at room temperature.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution step in the assay medium.
-
Final Dilution: Add the required volume of the stock or intermediate dilution to the final assay volume. Ensure the final co-solvent concentration is below the predetermined toxicity level for your cell line (e.g., <0.5% total solvent).
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the 1:1 DMSO/PEG 400 mixture to the assay medium.
Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin
This protocol creates a solubilized, aqueous stock of the compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 500 mg of HP-β-CD in 10 mL of PBS). Filter sterilize if necessary.
-
Add Compound: Add an excess amount of powdered this compound to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and shake or stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This contains the solubilized compound-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve). This solution can now be used as an aqueous stock for dilutions into your assay.
Protocol 4: pH-Dependent Solubility Testing
This protocol helps determine the optimal pH for solubilizing the compound.
Caption: Effect of pH on a weakly acidic compound.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separate and Analyze: Centrifuge the samples to pellet undissolved solid. Collect the supernatant and determine the compound concentration using an appropriate analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (concentration) against the pH of the buffer to identify the pH at which solubility is maximized while remaining compatible with your assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. bepls.com [bepls.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ajdhs.com [ajdhs.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 16. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
troubleshooting low yield in Robinson annulation of cyclohexanediones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Robinson annulation of cyclohexanediones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Robinson annulation of cyclohexanediones, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a very low yield or no desired product. What are the common causes?
Low yields in the Robinson annulation of cyclohexanediones can stem from several factors. The most common issues are related to the Michael acceptor, reaction conditions, and side reactions.
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization under the basic conditions of the reaction. This is a frequent cause of low product yield.[1]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for efficient enolate formation and the subsequent Michael addition and intramolecular aldol condensation steps. An inappropriate base may not efficiently deprotonate the cyclohexanedione, or it could favor side reactions.
-
Side Reactions: Besides polymerization of the Michael acceptor, other side reactions can reduce the yield of the desired annulated product. These include double alkylation of the cyclohexanedione, where it reacts with two molecules of the Michael acceptor.[1]
-
Retro-Michael Reaction: The initial Michael addition is a reversible reaction. Unfavorable conditions can lead to a retro-Michael reaction, where the 1,5-diketone intermediate reverts to the starting materials.
Q2: How can I prevent the polymerization of methyl vinyl ketone (MVK)?
Several strategies can be employed to mitigate the polymerization of MVK:
-
Use of MVK Equivalents: Instead of MVK, more stable precursors can be used. A common alternative is the Wichterle reaction , which utilizes 1,3-dichloro-cis-2-butene.[2]
-
In Situ Generation of MVK: MVK can be generated in the reaction mixture from a more stable precursor, such as a Mannich base (e.g., 1-(diethylamino)-3-butanone hydrochloride).[1] This method maintains a low concentration of MVK throughout the reaction, minimizing polymerization.
-
Use of β-Chloroketones: A β-chloroketone can be used as an MVK precursor. The HCl generated during the reaction can also act as a catalyst for the Michael addition and aldol condensation.[3]
Q3: What are the recommended bases and solvents for this reaction?
The optimal base and solvent combination can be substrate-dependent. However, some general guidelines are:
-
Bases: A range of bases can be used, from strong bases like potassium hydroxide (KOH) and sodium methoxide (NaOMe) to weaker amine bases like triethylamine, pyrrolidine, or piperidine.[3][4][5] For the synthesis of the Wieland-Miescher ketone, a well-known product of this reaction, L-proline has been used as an organocatalyst in DMSO.[5]
-
Solvents: Protic solvents like methanol and ethanol are commonly used, especially with alkoxide or hydroxide bases.[4][5] Aprotic solvents such as benzene or DMSO can also be employed, particularly with amine catalysts.[4][6] Solvent-free conditions, often assisted by microwave irradiation, have also been shown to be effective and can lead to higher yields and shorter reaction times.[7][8]
Q4: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A complex product mixture often indicates the occurrence of side reactions. To improve selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions and prevent the retro-Michael reaction.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the cyclohexanedione can sometimes help to minimize double alkylation.
-
Stepwise vs. One-Pot Procedure: While the Robinson annulation is often performed as a one-pot reaction, a stepwise approach can offer better control and potentially higher yields. This involves isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation under different conditions.[3][5]
Data Presentation
Table 1: Comparison of One-Pot vs. Stepwise Synthesis of Wieland-Miescher Ketone
| Parameter | One-Pot Robinson Annulation | Stepwise Michael Addition & Aldol Condensation |
| Starting Materials | 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone | 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone |
| Intermediate | Not Isolated | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (isolated) |
| Catalyst/Conditions | L-proline (organocatalyst) in DMSO | Step 1: Base (e.g., KOH) in MethanolStep 2: Base or Acid catalyst |
| Overall Yield | 49% (for a specific one-pot asymmetric synthesis)[5] | Literature reports range from 56.8% to 80%[4][5] |
| Enantiomeric Excess (ee) | 76% ee (for the one-pot asymmetric synthesis)[5] | Dependent on the catalyst used in the cyclization step |
| Advantages | Higher efficiency, shorter reaction time, less solvent and reagent usage.[5] | Allows for optimization of each step individually, potentially leading to higher overall yields in some cases.[5] |
| Disadvantages | Optimization can be more complex as conditions must suit both reactions.[5] | More laborious, requires more solvent and reagents, potential for material loss during intermediate purification.[5] |
Experimental Protocols
General Protocol for the Robinson Annulation of a Cyclohexanedione (Wieland-Miescher Ketone Synthesis)
This protocol is a generalized procedure for the synthesis of the Wieland-Miescher ketone, a classic example of the Robinson annulation of a cyclohexanedione derivative.
Step 1: Michael Addition
-
Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a base (e.g., potassium hydroxide) and stir the mixture at room temperature.
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-diketone intermediate.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude 1,5-diketone in a suitable solvent (e.g., benzene).
-
Add a catalytic amount of an amine base (e.g., pyrrolidine or piperidine).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with dilute acid and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.
Mandatory Visualization
Caption: A generalized experimental workflow for the two-step Robinson annulation.
Caption: A troubleshooting flowchart for low yield in Robinson annulation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Robinson annulation [chemeurope.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. benchchem.com [benchchem.com]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of 5-(p-tolyl)cyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione. The synthesis of this and similar 5-aryl-cyclohexane-1,3-diones is a multi-step process that can be prone to side reactions, leading to impurities and reduced yields. This guide will help you identify and address these common issues.
Troubleshooting Guides and FAQs
This section is designed to address specific issues you might encounter during the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction has resulted in a low yield or no 5-(p-tolyl)cyclohexane-1,3-dione. What are the potential causes and how can I improve the outcome?
A1: Low or no yield in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione, which is often prepared via a Michael addition followed by a Dieckmann or Claisen condensation, can stem from several factors:
-
Inefficient Enolate Formation: The initial deprotonation of the active methylene compound (e.g., diethyl malonate) is crucial. If the base is not strong enough or has degraded, enolate formation will be incomplete.
-
Solution: Use a fresh, strong base like sodium ethoxide, prepared in situ by reacting sodium metal with absolute ethanol, to ensure complete enolate formation.[1]
-
-
Side Reactions of the Michael Acceptor: The α,β-unsaturated ketone (chalcone derivative) formed in situ can undergo polymerization or other side reactions under strong basic conditions.
-
Solution: Control the reaction temperature by running the reaction at a lower temperature (e.g., in an ice bath) to minimize polymerization.[2] Also, adding the Michael acceptor slowly to the reaction mixture can help to control the reaction rate and reduce side reactions.
-
-
Reversibility of the Michael Addition: The Michael addition is a reversible reaction. The equilibrium may not favor the product under your current reaction conditions.
-
Solution: After the addition of the Michael acceptor, ensure a sufficient reaction time for the equilibrium to favor the adduct. In some cases, removing the alcohol byproduct by distillation can help to drive the reaction forward.
-
-
Incomplete Cyclization: The subsequent intramolecular condensation (Dieckmann or Claisen) to form the cyclohexane-1,3-dione ring requires specific conditions.
-
Solution: Ensure that a strong base is present to facilitate the cyclization. Refluxing the reaction mixture for an adequate amount of time is typically necessary for the condensation to go to completion.[1]
-
Issue 2: Presence of Significant Impurities in the Product
Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I remove them?
A2: Several side products can form during the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione. Identifying these impurities is key to their removal.
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials like p-tolualdehyde, acetone (or another ketone), and diethyl malonate in your product.
-
Michael Adduct Intermediate: The open-chain 1,5-dicarbonyl compound formed after the Michael addition may not have fully cyclized.
-
Double Michael Addition Product: The active methylene of the Michael adduct can potentially react with a second molecule of the α,β-unsaturated ketone.
-
Self-Condensation Products: The starting ketone (e.g., acetone) can undergo self-aldol condensation under basic conditions.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing cyclohexane-1,3-dione derivatives.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of ethyl acetate and petroleum ether is often effective for this class of compounds.[3]
Issue 3: Difficulty with the Knoevenagel Condensation Step
Q3: I am having trouble with the initial Knoevenagel condensation to form the α,β-unsaturated intermediate. What are some common issues?
A3: The Knoevenagel condensation between p-tolualdehyde and an active methylene compound is the first step in some synthetic routes.
-
Use of a Weak Base: This reaction requires a basic catalyst to deprotonate the active methylene compound.
-
Formation of E/Z Isomers: The product of the Knoevenagel condensation can be a mixture of E and Z isomers.
-
Solution: Often, one isomer is thermodynamically more stable and can be obtained as the major product by allowing the reaction to reach equilibrium.[4]
-
Data Presentation
| Product | Reaction Type | Starting Materials | Catalyst/Base | Yield (%) | Reference |
| 5,5-dimethylcyclohexane-1,3-dione | Michael/Aldol Condensation | Mesityl oxide, Diethyl malonate | Sodium ethoxide | 67-85 | --INVALID-LINK-- |
| 2-Arylmethylene-bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | Knoevenagel Condensation | 5,5-dimethylcyclohexane-1,3-dione, Aromatic aldehydes | Sodium bicarbonate in water | Good to Excellent | --INVALID-LINK-- |
| Diethyl 2-(1-aryl-3-oxo-3-thienylpropyl)malonate | Michael Addition | Chalcone derivatives, Diethyl malonate | KOt-Bu | 72-94 | --INVALID-LINK-- |
Experimental Protocols
A detailed experimental protocol for the synthesis of 5,5-dimethylcyclohexane-1,3-dione from mesityl oxide and diethyl malonate is provided here as a representative procedure that can be adapted for the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione by substituting mesityl oxide with the appropriate p-tolyl-substituted α,β-unsaturated ketone.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
p-Tolyl-substituted α,β-unsaturated ketone (e.g., 4-(p-tolyl)but-3-en-2-one)
-
Potassium hydroxide
-
Hydrochloric acid
-
Decolorizing charcoal (Norite)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium metal in absolute ethanol.
-
Michael Addition: To the sodium ethoxide solution, add diethyl malonate, followed by the slow addition of the p-tolyl-substituted α,β-unsaturated ketone. Reflux the mixture with stirring.
-
Saponification and Cyclization: Add a solution of potassium hydroxide in water and continue to reflux with stirring for several hours to facilitate both saponification of the ester and intramolecular condensation.
-
Workup and Neutralization: After cooling, acidify the mixture with dilute hydrochloric acid. Distill off the ethanol.
-
Decolorization and Isolation: Boil the aqueous residue with decolorizing charcoal and filter. Repeat this step. Finally, make the filtrate acidic to methyl orange with hydrochloric acid, boil, and then cool to crystallize the 5-(p-tolyl)cyclohexane-1,3-dione.
-
Purification: Collect the crystals by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione.
Caption: Main reaction pathway and potential side reactions in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione.
Caption: Troubleshooting logic for addressing low or no product yield during the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for scaling up this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and robust synthetic route is a variation of the Robinson annulation. This multi-step process begins with a Michael addition of a soft nucleophile, typically a malonic ester like diethyl malonate, to an α,β-unsaturated ketone, in this case, 4'-methylchalcone. The resulting adduct then undergoes an intramolecular Claisen condensation to form the six-membered ring. Finally, hydrolysis and decarboxylation yield the desired this compound.[1][2][3]
Q2: What are the critical process parameters to monitor during scale-up?
A2: During the scale-up of this synthesis, it is crucial to monitor several parameters to ensure reproducibility and safety. These include:
-
Temperature control: Both the Michael addition and the cyclization steps can be exothermic. Efficient heat transfer is critical to prevent side reactions and ensure consistent product quality.[4]
-
Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased impurities.[4][5]
-
Rate of reagent addition: The controlled addition of reagents, particularly the base and the Michael acceptor, is important to manage the reaction exotherm and minimize side reactions.
-
Moisture control: The use of anhydrous solvents and reagents is essential, as the presence of water can interfere with the base-catalyzed reactions.
Q3: What are the typical yields for this synthesis?
A3: The overall yield for the synthesis of this compound can vary depending on the scale and optimization of the reaction conditions. Laboratory-scale syntheses of similar 5-arylcyclohexane-1,3-diones can achieve yields ranging from 60% to 80%. However, on a larger scale, yields might be slightly lower due to the challenges of heat and mass transfer. Careful optimization of the process parameters is key to maximizing the yield on scale-up.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: The primary safety concerns include:
-
Handling of flammable solvents: The synthesis often employs flammable organic solvents like toluene and ethanol. Large-scale operations require appropriate fire safety measures.
-
Use of strong bases: Strong bases such as sodium ethoxide or sodium hydride are often used. These reagents are corrosive and can react violently with water.
-
Exothermic reactions: As mentioned, the reaction steps can be exothermic. A failure in cooling systems could lead to a runaway reaction. A thorough thermal hazard evaluation is recommended before scaling up.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Michael Addition | 1. Incomplete reaction.[6] 2. Competing polymerization of the chalcone. 3. Retro-Michael reaction. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Add the chalcone solution slowly to the reaction mixture. Consider using a different, less reactive base. 3. Perform the reaction at a lower temperature to favor the forward reaction. |
| Formation of Multiple Byproducts | 1. Self-condensation of the chalcone or diethyl malonate. 2. Formation of open-chain diketone impurities. | 1. Optimize the stoichiometry of reactants. Use a non-nucleophilic base if possible. 2. Ensure complete cyclization by adjusting the base concentration and reaction time for the Claisen condensation step. |
| Incomplete Decarboxylation | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., sulfuric acid) and prolong the reflux time. Monitor the evolution of CO2. 2. Ensure the reaction mixture is maintained at a vigorous reflux. |
| Product Purity Issues | 1. Residual starting materials. 2. Presence of side-products. | 1. Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. 2. Column chromatography may be necessary for high-purity material. |
Experimental Protocols
Synthesis of this compound
This synthesis is a three-step process: (1) Michael Addition, (2) Intramolecular Claisen Condensation, and (3) Hydrolysis and Decarboxylation.
Step 1: Michael Addition of Diethyl Malonate to 4'-Methylchalcone
| Parameter | Lab Scale (10g product) | Pilot Scale (1kg product) |
| 4'-Methylchalcone | 11.1 g (0.05 mol) | 1.11 kg (5.0 mol) |
| Diethyl Malonate | 8.8 g (0.055 mol) | 880 g (5.5 mol) |
| Sodium Ethoxide (21% in Ethanol) | 16.2 g (0.05 mol) | 1.62 kg (5.0 mol) |
| Anhydrous Ethanol | 100 mL | 10 L |
| Reaction Temperature | 25-30 °C | 25-30 °C (with cooling) |
| Reaction Time | 4-6 hours | 6-8 hours |
Methodology:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Diethyl malonate is added dropwise to the stirred solution at room temperature.
-
A solution of 4'-methylchalcone in anhydrous ethanol is then added slowly to the reaction mixture.
-
The reaction is stirred at 25-30 °C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
The reaction mixture is then neutralized with a dilute acid (e.g., 1M HCl) and the ethanol is removed under reduced pressure.
-
The residue is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Michael adduct.
Step 2 & 3: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation
| Parameter | Lab Scale | Pilot Scale |
| Crude Michael Adduct | From Step 1 | From Step 1 |
| Sodium Hydroxide (50% aq. solution) | 20 mL | 2 L |
| Water | 50 mL | 5 L |
| Concentrated Sulfuric Acid | ~15 mL | ~1.5 L |
| Reaction Temperature | Reflux (approx. 100-110 °C) | Reflux (with careful heating) |
| Reaction Time | 6-8 hours | 8-12 hours |
Methodology:
-
The crude Michael adduct is suspended in a solution of sodium hydroxide and water.
-
The mixture is heated to reflux and maintained for several hours to effect both cyclization and hydrolysis of the ester groups.
-
After cooling, the reaction mixture is carefully acidified with concentrated sulfuric acid.
-
The acidified mixture is then heated to reflux to facilitate decarboxylation, which is evident by the evolution of carbon dioxide gas.
-
The reaction is monitored until the gas evolution ceases.
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The mixture is cooled, and the precipitated solid product is collected by filtration.
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The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Stability of 5-Arylcyclohexane-1,3-diones in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-arylcyclohexane-1,3-diones. The information provided addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 5-arylcyclohexane-1,3-dione solution is showing signs of degradation. What are the most likely causes?
A1: The primary factor governing the stability of 5-arylcyclohexane-1,3-diones in solution is the keto-enol tautomerism. These compounds predominantly exist in the more stable enol form. However, several factors can lead to degradation:
-
pH: Both acidic and basic conditions can catalyze hydrolysis of the dione ring. The pH of your solution is a critical factor to control.
-
Solvent: The polarity of the solvent can influence the keto-enol equilibrium and the rate of degradation. Protic solvents may participate in degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Light Exposure: Many organic molecules, including cyclic diones, can be susceptible to photodegradation.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.
Q2: How does the aryl substituent affect the stability of the compound?
A2: The electronic and steric properties of the aryl substituent can influence the stability of the 5-arylcyclohexane-1,3-dione. Electron-donating groups on the aryl ring can increase electron density in the system, potentially affecting the keto-enol equilibrium and susceptibility to oxidation. Conversely, electron-withdrawing groups can also impact stability. Steric hindrance from bulky substituents on the aryl ring can influence the conformation of the molecule and its susceptibility to degradation.
Q3: What are the expected degradation products of 5-arylcyclohexane-1,3-diones?
A3: While specific degradation products will depend on the exact conditions, common degradation pathways for similar compounds suggest the following possibilities:
-
Hydrolysis: Cleavage of the cyclohexane-1,3-dione ring can occur, leading to the formation of dicarboxylic acid derivatives.
-
Oxidation: Oxidation can lead to the formation of various oxygenated products, potentially involving the aryl ring and the dione moiety.
-
Photodegradation: Light exposure can induce complex reactions, potentially leading to radical-mediated degradation and the formation of a variety of photoproducts.
Q4: What are the recommended storage conditions for solutions of 5-arylcyclohexane-1,3-diones?
A4: To maximize stability, solutions of 5-arylcyclohexane-1,3-diones should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Protected from light: Use amber vials or store in the dark.
-
Prepared in a suitable solvent: Apolar, aprotic solvents are generally preferred. If aqueous solutions are necessary, buffer them at a neutral or slightly acidic pH and use them as fresh as possible.
-
Degassed: To minimize oxidative degradation, consider degassing the solvent before preparing the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6-7) using a suitable buffer. 2. If possible, switch to a less protic or aprotic solvent. 3. Prepare fresh solutions before each experiment. |
| Elevated Temperature | 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 4 °C). 2. Avoid prolonged heating of solutions. |
| Oxidative Degradation | 1. Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. 3. Consider the addition of an antioxidant, but be mindful of potential interactions with your experimental system. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Characterize the unknown peaks using techniques like LC-MS or NMR to identify potential degradation products. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Optimize your HPLC method to ensure baseline separation of the parent compound from all degradation products. |
| Contamination | 1. Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and equipment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of the 5-arylcyclohexane-1,3-dione in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.
3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
2. Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products generated during the forced degradation study.
3. Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound and its degradation products. Select a wavelength that provides good sensitivity for all compounds of interest.
4. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for 5-arylcyclohexane-1,3-diones in solution.
Caption: Workflow for investigating the stability of 5-arylcyclohexane-1,3-diones.
Technical Support Center: NMR Interpretation of 5-(4-Methylphenyl)cyclohexane-1,3-dione Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione and its derivatives. The complex NMR spectra of these compounds arise from a combination of keto-enol tautomerism and conformational isomers of the cyclohexane ring.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my compound show more signals than expected for a single structure?
A: This is the most common observation for cyclohexane-1,3-dione derivatives and is due to keto-enol tautomerism. The molecule exists as a dynamic equilibrium between the diketo form and one or more enol forms.[1] This equilibrium is often slow on the NMR timescale, meaning that separate signals are observed for each tautomer present in the solution.[2] The ratio of these forms can be determined by integrating their respective signals.
dot
Caption: Keto-enol equilibrium in this compound.
Q2: How does the choice of NMR solvent affect the spectrum?
A: The solvent plays a critical role by influencing the position of the keto-enol equilibrium.[3][4] The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.[3] For instance, polar, hydrogen-bond accepting solvents like DMSO-d₆ can stabilize the enol form through intermolecular hydrogen bonds.[3] In contrast, non-polar solvents like chloroform-d or benzene-d₆ may favor the diketo form or a different equilibrium ratio.[4][5] Changing the solvent is also a common strategy to resolve signal overlap.[6]
Q3: What are the characteristic ¹H NMR signals that differentiate the keto and enol forms?
A:
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Enol Form: Look for a broad singlet far downfield (typically δ 10-12 ppm) corresponding to the acidic enolic hydroxyl (-OH) proton. Another key signal is a singlet in the olefinic region (δ 5-6 ppm) for the vinyl proton on the C=C double bond.[1]
-
Keto Form: The most distinct signal for the keto form is a singlet or an AB quartet around δ 3.5 ppm, which corresponds to the two protons on the carbon atom situated between the two carbonyl groups (C2-H₂).[1] The cyclohexane ring protons for both forms will appear in the aliphatic region.
Q4: How does the cyclohexane ring's conformation complicate the aliphatic region of the spectrum?
A: The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[7] In a substituted cyclohexane, the bulky 4-methylphenyl group will strongly prefer the equatorial position to avoid steric clashes with axial protons on the same side of the ring (1,3-diaxial interactions).[8][9] This locks the ring into a single dominant conformation. As a result:
-
The axial and equatorial protons on each methylene (CH₂) group of the ring are chemically non-equivalent and will have different chemical shifts.[10]
-
These non-equivalent protons will split each other (geminal coupling) and also couple to adjacent protons (vicinal coupling), leading to complex, overlapping multiplets in the aliphatic region (typically δ 2.0-3.5 ppm).
Troubleshooting Guide
Problem 1: Severe signal overlap in the aliphatic region (δ 2.0-3.5 ppm) makes assignment impossible.
| Cause | Solution |
| Multiple overlapping multiplets from non-equivalent axial and equatorial protons of both keto and enol forms. | 1. Change Solvent: Acquire spectra in different solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆) to induce changes in chemical shifts, which may resolve the overlap.[6] |
| 2. Use 2D NMR: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are coupled to each other, allowing you to trace the spin systems of the cyclohexane ring for each tautomer.[11] | |
| 3. Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion will spread the signals out, reducing overlap. |
Problem 2: My spectrum has very broad peaks, especially for the enolic -OH.
| Cause | Solution |
| Chemical Exchange: The enolic proton can exchange with trace amounts of water or other acidic protons in the sample, leading to broadening. | 1. D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad -OH signal should disappear, confirming its assignment.[6] |
| Poor Shimming or Sample Issues: The magnetic field may not be homogeneous, or the sample may be too concentrated or partially insoluble.[6] | 2. Re-shim & Check Sample: Ensure the spectrometer is properly shimmed. If the sample is cloudy or has precipitated, try diluting it or using a different solvent for better solubility.[6] |
| Intermediate Exchange Rate: The keto-enol tautomerism or conformational ring flipping might be occurring at a rate that causes broadening on the NMR timescale. | 3. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample may slow the exchange enough to sharpen the signals for individual species, while heating may cause them to coalesce into a single averaged signal.[7] |
Problem 3: I am struggling to definitively assign signals to the correct tautomer and position on the ring.
| Cause | Solution |
| Ambiguity in 1D spectra due to the complexity of the molecule. | 1. Use Heteronuclear 2D NMR: • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, simplifying the assignment of the crowded aliphatic region. • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for piecing together the carbon skeleton.[11] For example, you can confirm the enol structure by observing a correlation from the enolic -OH proton to the C=O and C=C carbons. |
| The stereochemical orientation (axial/equatorial) of the 4-methylphenyl group is uncertain. | 2. Use NOESY/ROESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment shows through-space correlations between protons that are close to each other. For the sterically favored equatorial conformer, you would expect to see NOE correlations between the phenyl protons and the axial protons at positions 3 and 5 of the cyclohexane ring. |
dot
Caption: A logical workflow for troubleshooting complex NMR spectra.
Reference Data & Experimental Protocols
Typical ¹H and ¹³C Chemical Shift Ranges
The following tables summarize approximate chemical shift (δ) values in ppm. Actual values will vary based on solvent and specific molecular structure.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm)
| Proton Type | Diketo Form (δ) | Enol Form (δ) | Notes |
| Enolic -OH | - | 10.0 - 12.0 | Broad singlet, exchanges with D₂O. |
| Aromatic (Tolyl C-H) | 7.1 - 7.3 | 7.1 - 7.3 | Two doublets (AA'BB' system). |
| Vinylic (=C-H) | - | 5.0 - 6.0 | Singlet. |
| C2-H₂ (between C=O) | ~3.5 | - | Singlet or AB quartet. |
| C5-H (methine) | 2.8 - 3.4 | 2.8 - 3.4 | Multiplet. |
| C4/C6-H₂ (ring CH₂) | 2.2 - 2.8 | 2.2 - 2.8 | Complex, overlapping multiplets. |
| Methyl (-CH₃) | ~2.3 | ~2.3 | Singlet. |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)
| Carbon Type | Diketo Form (δ) | Enol Form (δ) | Notes |
| Carbonyl (C=O) | 200 - 210 | 195 - 205 | Enol C=O is slightly upfield. |
| Aromatic (ipso-C) | ~140 | ~140 | |
| Aromatic (C-H) | 128 - 130 | 128 - 130 | |
| Vinylic (=C-OH) | - | 170 - 180 | |
| Vinylic (=C-H) | - | 95 - 105 | |
| C2 (between C=O) | ~58 | - | |
| C5 (methine) | ~40 | ~38 | |
| C4/C6 (ring CH₂) | ~45 | ~35 | |
| Methyl (-CH₃) | ~21 | ~21 |
Standard Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.[6]
2. 1D ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to a reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).
-
Integrate all signals.
3. 2D COSY Acquisition:
-
Use the same prepared sample and shims from the ¹H experiment.
-
Select a standard COSY pulse program (e.g., cosygpppqf).
-
Set the spectral width to cover all proton signals.
-
Acquire the data, typically with 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
Process the 2D data to generate the contour plot showing ¹H-¹H correlations.
4. 2D HMBC Acquisition:
-
Use the same prepared sample.
-
Select a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm).
-
Optimize the long-range coupling delay (d6) for an average J-coupling of 8-10 Hz.
-
Acquire the data, which may require more scans (e.g., 8-16) per increment for good sensitivity.
-
Process the 2D data to generate the contour plot showing long-range ¹H-¹³C correlations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cyclohexane-1,3-dione Herbicides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating resistance to cyclohexane-1,3-dione (CHD or "DIM") herbicides.
Section 1: Frequently Asked Questions - Understanding the Basics of Resistance
This section addresses fundamental concepts regarding the mode of action and resistance mechanisms associated with cyclohexane-1,3-dione herbicides.
Q1: What is the primary mode of action for cyclohexane-1,3-dione herbicides?
A: Cyclohexane-1,3-dione herbicides, along with aryloxyphenoxypropionates ("FOPs") and phenylpyrazoles ("DENs"), function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential for forming cell membranes and energy storage.[1][3] Inhibition of ACCase depletes fatty acids, leading to the cessation of growth and eventual death, primarily in grass species.[1][3]
Q2: My herbicide application was ineffective. How can I determine if this is due to herbicide resistance or other factors?
A: Ineffective weed control can result from several factors besides resistance. Before initiating resistance testing, verify the following:
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Application Parameters: Ensure the herbicide was applied at the correct rate, with appropriate spray volume and adjuvants as per the label.[4][5]
-
Environmental Conditions: Extreme temperatures (too hot or too cold) or drought stress can reduce herbicide efficacy.[4]
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Weed Growth Stage: Herbicides are most effective on small, actively growing weeds.[4][6] If these factors were optimal, the survival of weeds that were previously susceptible strongly suggests the evolution of resistance.
Q3: What are the primary mechanisms of resistance to ACCase-inhibiting herbicides like cyclohexane-1,3-diones?
A: Herbicide resistance mechanisms are broadly categorized into two main types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[7][8][9][10] Both types have been documented in weeds resistant to ACCase inhibitors. It is also possible for a single plant to possess multiple resistance mechanisms simultaneously.[7][11]
-
Target-Site Resistance (TSR): This occurs due to genetic modifications of the ACCase enzyme itself. The most common cause is a single nucleotide polymorphism (SNP) in the ACCase gene, leading to an amino acid substitution in the enzyme's carboxyl-transferase (CT) domain where the herbicide binds.[8][9] This change reduces the binding affinity of the herbicide, rendering the enzyme less sensitive to inhibition.[12] Less commonly, TSR can result from the overexpression or amplification of the ACCase gene, producing more of the target enzyme than the herbicide can inhibit at standard field rates.[7][9]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target ACCase enzyme.[8][13] NTSR mechanisms are generally more complex and can confer cross-resistance to herbicides with different modes of action.[7] Key NTSR mechanisms include:
-
Enhanced Metabolic Degradation: The herbicide is detoxified by enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), before it can reach the target site.[9][10][14]
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Altered Translocation or Sequestration: The herbicide is not efficiently moved to the meristematic tissues where ACCase is active, or it is sequestered into cellular compartments like the vacuole, isolating it from its target.[8][14]
-
Reduced Herbicide Absorption: Modifications to the leaf cuticle or other surface barriers can limit the uptake of the herbicide into the plant, though this is considered a less common mechanism.[7][8]
-
Section 2: Troubleshooting Experimental Workflows
This section provides guidance for common challenges encountered during the investigation of herbicide resistance.
Problem: My whole-plant dose-response assays are yielding inconsistent or highly variable results.
Possible Causes & Solutions:
-
Genetic Variability: Weed populations, especially outcrossing species, can have high genetic diversity. Ensure you collect seeds from multiple surviving plants (e.g., 10-30) across the suspected area to get a representative sample.[6]
-
Seed Dormancy: Inconsistent germination can lead to treating plants at different growth stages. Implement a standardized dormancy-breaking procedure (e.g., stratification, scarification) suitable for your target species before starting experiments.[4]
-
Growth Conditions: Non-uniform environmental conditions (light, temperature, water, soil nutrients) can significantly impact plant health and response to herbicides. Use controlled environment chambers or greenhouses with standardized conditions for all replicates.[5]
-
Application Error: Inconsistent spray coverage is a major source of variability. Use a calibrated track sprayer to ensure uniform application for all treatments.[5] Always include a known susceptible and a known resistant population as controls in every experiment.[5]
Problem: I have confirmed resistance with a whole-plant assay, but I don't know if the mechanism is TSR or NTSR.
Recommended Workflow: The most efficient way to differentiate between TSR and NTSR is to combine whole-plant assays with direct enzyme activity measurements.
-
Conduct an in vitro ACCase inhibition assay using crude enzyme extracts from both your resistant (R) and susceptible (S) populations (See Protocol 2).
-
Interpret the Results:
-
If the ACCase from the R population is significantly less inhibited by the herbicide than the enzyme from the S population (i.e., the I50 value is much higher), the primary mechanism is likely TSR . Proceed to ACCase gene sequencing to identify the mutation (See Protocol 3).
-
If the ACCase from both R and S populations shows similar levels of inhibition , the mechanism is likely NTSR , as the enzyme itself is still sensitive. The resistance comes from the plant preventing the herbicide from reaching the enzyme. In this case, you should proceed with metabolism or translocation studies, often using radiolabeled herbicides.[15]
-
Problem: I sequenced the ACCase carboxyl-transferase (CT) domain from my resistant population but found no known resistance-conferring mutations.
Possible Explanations & Next Steps:
-
Novel Mutation: You may have discovered a new, uncharacterized mutation in the ACCase gene that confers resistance. Carefully compare your sequences to the susceptible control and reference sequences to identify any consistent amino acid changes.
-
Mutation Outside the Sequenced Region: While most resistance mutations are in the CT domain, it is possible, though rare, for a mutation to exist elsewhere.
-
Gene Amplification (TSR): The resistance could be due to an increased number of copies of the ACCase gene. This can be investigated using quantitative PCR (qPCR) to compare the gene copy number between resistant and susceptible individuals.
-
Non-Target-Site Resistance (NTSR): It is highly probable that the resistance is due to an NTSR mechanism, such as enhanced metabolism. This is a common cause of resistance to ACCase inhibitors.[9][10] Your next step should be to design experiments to test for enhanced metabolism or altered translocation.
Section 3: Data Presentation and Key Experimental Protocols
Quantitative Data Summary
Resistance levels are typically quantified by a Resistance Index (RI), calculated as the GR50 (herbicide dose causing 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population.
Table 1: Common Target-Site Mutations Conferring Resistance to ACCase Inhibitors
| Amino Acid Position | Common Substitution | Typical Cross-Resistance Profile | Representative Weed Species |
| Isoleucine-1781 | Leucine (Leu) | High resistance to FOPs, variable to DIMs and DENs.[9][12] | Lolium spp., Alopecurus myosuroides, Digitaria ciliaris[16] |
| Tryptophan-2027 | Cysteine (Cys) | High resistance to FOPs and DENs, moderate to DIMs.[9][17] | Alopecurus myosuroides, Beckmannia syzigachne[17] |
| Isoleucine-2041 | Asparagine (Asn) | Broad resistance to FOPs, DIMs, and DENs.[9][18] | Lolium spp., Alopecurus myosuroides |
| Aspartate-2078 | Glycine (Gly) | High resistance to FOPs, variable to DIMs.[12][19] | Alopecurus myosuroides |
| Cysteine-2088 | Arginine (Arg) | Resistance primarily to DIMs (e.g., sethoxydim).[18] | Lolium spp. |
| Glycine-2096 | Alanine (Ala) | Broad resistance, particularly to FOPs.[18][20] | Alopecurus myosuroides |
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol establishes the level of resistance in a weed population.
Methodology:
-
Plant Preparation: Grow seedlings from both suspected resistant and known susceptible seed lots in pots under controlled conditions (e.g., 22°C/18°C day/night, 16h photoperiod).
-
Treatment: At the 2-4 leaf stage, treat the plants with a range of herbicide doses. A typical range would be 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field application rate. Include an untreated control (0 dose). Use a minimum of 5-10 replicate pots per dose.
-
Application: Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Evaluation: After 21-28 days, visually assess plant survival and record the above-ground fresh or dry weight for each pot.
-
Data Analysis: Calculate the growth reduction for each dose relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value for each population.
-
Calculate Resistance Index (RI): RI = GR50 (Resistant Population) / GR50 (Susceptible Population).
Protocol 2: In Vitro ACCase Activity Assay
This biochemical assay measures the sensitivity of the ACCase enzyme itself to the herbicide.
Methodology:
-
Enzyme Extraction: Harvest fresh leaf tissue (approx. 1-2 g) from young, actively growing plants (both R and S populations) and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.
-
Homogenization: Resuspend the powder in a cold extraction buffer (e.g., containing HEPES, glycerol, DTT). Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.
-
ACCase Assay: The activity of ACCase is typically measured by quantifying the ATP-dependent incorporation of radiolabeled ¹⁴C-bicarbonate into acid-stable malonyl-CoA. A colorimetric alternative, the malachite green assay, measures the release of phosphate from ATP during the reaction and can be used instead of radioactivity.[16]
-
Inhibition Assay: Pre-incubate aliquots of the enzyme extract with a range of herbicide concentrations (e.g., 0.1 µM to 100 µM) for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates (acetyl-CoA, ATP, and ¹⁴C-bicarbonate).
-
Quantification: After a set incubation period, stop the reaction and measure the amount of product formed.
-
Data Analysis: Plot the enzyme activity against the herbicide concentration and use regression analysis to calculate the I50 value (the herbicide concentration required to inhibit 50% of the enzyme's activity) for both R and S populations.
Protocol 3: Molecular Analysis of Target-Site Resistance (ACCase Sequencing)
This protocol identifies mutations in the ACCase gene.
Methodology:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual resistant and susceptible plants using a standard method like the CTAB protocol or a commercial plant DNA extraction kit.[19]
-
Primer Design: Use primers designed to amplify the carboxyl-transferase (CT) domain of the plastidic ACCase gene. Multiple primer pairs may be needed to cover the entire region where known mutations occur (typically spanning codons 1781 to 2096).[12][21]
-
PCR Amplification: Perform a Polymerase Chain Reaction (PCR) to amplify the target region of the ACCase gene. The reaction mix should contain the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer.[21] Use standard cycling conditions (e.g., initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension).
-
Purification and Sequencing: Purify the PCR product to remove primers and unincorporated dNTPs. Send the purified product for Sanger sequencing.[12][21]
-
Sequence Analysis: Align the obtained DNA sequences from the resistant plants with sequences from susceptible plants and a reference ACCase gene from GenBank. Identify any consistent nucleotide changes that result in an amino acid substitution at a known resistance-conferring site.
Section 4: Advanced Strategies for Overcoming Resistance
For researchers in drug development, understanding resistance mechanisms is key to designing new herbicides or strategies to restore the efficacy of existing ones.
Q: How can metabolism-based NTSR be overcome in an experimental setting?
A: Metabolism-based resistance can often be reversed by using a synergist that inhibits the detoxifying enzymes. For example, if resistance is mediated by cytochrome P450 enzymes, co-applying the cyclohexane-1,3-dione herbicide with a known P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO) can restore susceptibility in the resistant population. A positive result in such an experiment provides strong evidence for metabolism-based NTSR.
Q: What is the role of herbicide mixtures in managing resistance?
A: Using tank-mixtures of herbicides with different modes of action is a primary strategy to manage resistance.[22][23] For a mixture to be effective, both active ingredients should be effective against the target weed.[22] This strategy puts multiple selection pressures on the weed population, making it statistically much less likely for an individual plant to possess resistance mechanisms to both herbicides. Synergistic interactions, where the combined effect is greater than the sum of the individual effects, are rare but highly valuable and can sometimes overcome existing resistance.[24][25] Conversely, some mixtures can be antagonistic, where one herbicide reduces the efficacy of the other.[23] Therefore, any novel combination should be experimentally validated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 5. isws.org.in [isws.org.in]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 16. bioone.org [bioone.org]
- 17. Target-site mechanism of ACCase-inhibitors resistance in American sloughgrass (Beckmannia syzigachne Steud.) from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
- 20. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. Best Management Practices | Herbicide Resistance Action Committee [hracglobal.com]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. US20220151229A1 - Synergistic Herbicidal Combinations - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Herbicidal Activity: 5-(4-Methylphenyl)cyclohexane-1,3-dione versus Sulcotrione
A detailed examination of the herbicidal potential of 5-(4-Methylphenyl)cyclohexane-1,3-dione in comparison to the commercial herbicide sulcotrione reveals insights into their shared mechanism of action and highlights the need for further whole-plant efficacy studies to fully assess the former's practical application in weed management.
Both this compound and sulcotrione belong to the broader class of cyclohexane-1,3-dione herbicides, which are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts this pathway, leading to a depletion of essential molecules for photosynthesis and photoprotection. The subsequent buildup of toxic intermediates results in the characteristic bleaching symptoms, followed by necrosis and death of susceptible plant species.
Sulcotrione, a well-established commercial herbicide, is a member of the triketone chemical family, a prominent group of HPPD inhibitors. Its efficacy against a wide range of broadleaf and grass weeds is well-documented. While this compound shares the same core chemical scaffold and is expected to exhibit a similar mode of action, specific data on its whole-plant herbicidal activity remains limited in publicly available scientific literature.
In Vitro HPPD Enzyme Inhibition
Comparative Data Summary
Due to the lack of specific whole-plant herbicidal activity data for this compound, a direct quantitative comparison with sulcotrione's performance on various weed species is not possible at this time. The following table summarizes the available information:
| Feature | This compound | Sulcotrione |
| Chemical Class | Cyclohexane-1,3-dione | Triketone (a subclass of Cyclohexane-1,3-diones) |
| Mechanism of Action | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| In Vitro HPPD Inhibition (IC50) | Data not available | ~0.25 µM (Arabidopsis thaliana) |
| Whole-Plant Herbicidal Activity | Data not available | Effective against a broad spectrum of broadleaf and grass weeds |
| Mode of Application | Expected to have both pre- and post-emergence activity | Pre- and post-emergence |
Experimental Protocols
To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.
Principle: This spectrophotometric assay measures the activity of recombinant HPPD enzyme by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA). The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
Protocol:
-
Enzyme Preparation: Express and purify recombinant HPPD from a suitable host, such as E. coli.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), an iron source (e.g., (NH₄)₂Fe(SO₄)₂), and an antioxidant (e.g., ascorbate).
-
Inhibitor Preparation: Dissolve the test compounds (this compound and sulcotrione) in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, purified HPPD enzyme, and varying concentrations of the test compounds. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (HPPA).
-
Monitor the decrease in absorbance at the appropriate wavelength (e.g., 310 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Plant Herbicidal Bioassay (Post-Emergence)
Objective: To evaluate and compare the post-emergence herbicidal efficacy of the test compounds on various weed species.
Protocol:
-
Plant Material: Grow various weed species (e.g., Amaranthus retroflexus, Setaria viridis, Abutilon theophrasti) in pots containing a standardized soil mix in a greenhouse or controlled environment chamber.
-
Herbicide Application: When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the test compounds at a range of application rates. The compounds should be formulated with appropriate adjuvants to ensure proper leaf uptake. A control group should be treated with the formulation blank.
-
Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of injury (0% = no effect, 100% = complete kill).
-
Data Collection: In addition to visual assessment, harvest the above-ground biomass of the plants and measure the fresh and dry weights.
-
Data Analysis: Calculate the growth reduction percentage for each treatment compared to the untreated control. Use this data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each compound on each weed species.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the HPPD inhibition pathway and a typical experimental workflow for herbicide evaluation.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Caption: Experimental workflow for herbicide comparison.
Conclusion
Cyclohexane-1,3-diones as Inhibitors of Acetyl-CoA Carboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various cyclohexane-1,3-dione derivatives on acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. The information presented herein is curated from scientific literature to aid in research and development efforts targeting ACC.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of several cyclohexane-1,3-dione derivatives against acetyl-CoA carboxylase are summarized below. It is important to note that the inhibitory constants (Ki) and IC50 values can vary based on the source of the enzyme (e.g., plant species, tissue type) and the specific experimental conditions. The data presented here is primarily from studies on plant-derived ACC, where these compounds are widely used as herbicides.
| Compound | Type of Inhibition | Ki (µM) | IC50 (µM) | Enzyme Source (Plant) | Reference |
| Alloxydim | Competitive | 0.02 - 1.95 | Not Reported | Grasses (susceptible) | [1][2] |
| Sethoxydim | Competitive | 0.02 - 1.95 | 0.7 (susceptible) | Grasses, Maize | [1][2] |
| Clethodim | Competitive | 0.02 - 1.95 | Not Reported | Grasses (susceptible) | [1][2] |
| Cycloxydim | Competitive | Not Reported | Not Reported | Grasses (susceptible) | [3] |
| Butroxydim | Competitive | Not Reported | 10 | Maize | [4] |
Note: The Ki values for alloxydim, sethoxydim, and clethodim are presented as a range, reflecting the variability observed across different susceptible grass species.[1][2] In herbicide-resistant biotypes, the IC50 values for these compounds can be significantly higher.
Signaling Pathway of Fatty Acid Biosynthesis and ACC Inhibition
The following diagram illustrates the central role of Acetyl-CoA Carboxylase in the de novo fatty acid synthesis pathway and the point of intervention for cyclohexane-1,3-dione inhibitors.
Experimental Protocols
Two common methods for assaying the inhibition of acetyl-CoA carboxylase are the radioactive assay and the malachite green colorimetric assay.
Radioactive Assay for ACC Activity
This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Materials:
-
Enzyme extract (e.g., partially purified ACC from plant tissue)
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mM ATP
-
Substrates: Acetyl-CoA, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Stopping solution: 6 M HCl
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add the assay buffer.
-
Add the desired concentration of the cyclohexane-1,3-dione inhibitor or the vehicle control.
-
Add the enzyme extract to each tube and pre-incubate for 5-10 minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a mixture of acetyl-CoA and NaH¹⁴CO₃.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Terminate the reaction by adding the stopping solution (e.g., 6 M HCl). This also serves to remove any unreacted ¹⁴CO₂.
-
Evaporate the samples to dryness to ensure all unincorporated ¹⁴CO₂ is removed.
-
Resuspend the residue in water or a suitable buffer.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the rate of malonyl-CoA formation and the percentage of inhibition by the test compounds.
Malachite Green Colorimetric Assay for ACC Activity
This assay quantifies the amount of inorganic phosphate (Pi) produced from the hydrolysis of ATP during the carboxylation of acetyl-CoA. The released Pi forms a colored complex with malachite green and molybdate.
Materials:
-
Enzyme extract
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP
-
Substrate: Acetyl-CoA
-
Inhibitors: Cyclohexane-1,3-dione derivatives
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
Phosphate standard solution
Procedure:
-
Set up the reactions in a 96-well plate. Add the assay buffer to each well.
-
Add the cyclohexane-1,3-dione inhibitors at various concentrations or the vehicle control.
-
Add the enzyme extract to each well and pre-incubate for 5-10 minutes at room temperature.
-
Start the reaction by adding acetyl-CoA.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This will initiate color development.
-
Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Create a standard curve using the phosphate standard to determine the amount of Pi produced in each reaction.
-
Calculate the enzyme activity and the percentage of inhibition.
Experimental Workflow
The general workflow for evaluating the inhibitory effect of cyclohexane-1,3-diones on ACC activity is depicted below.
References
- 1. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
Unraveling the Structure-Activity Relationship of Cyclohexane-1,3-dione HPPD Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors is paramount for the rational design of novel herbicides and potential therapeutic agents. This guide provides a comprehensive comparison of 5-arylcyclohexane-1,3-dione analogues, a key class of HPPD inhibitors, supported by experimental data and detailed methodologies.
At the heart of this inhibitor class lies the cyclohexane-1,3-dione scaffold, which acts as a potent chelator of the Fe(II) ion in the active site of the HPPD enzyme. This inhibition disrupts the tyrosine catabolism pathway, a critical process for both plants and animals. In plants, this disruption leads to a halt in the biosynthesis of plastoquinones and tocopherols, essential components for photosynthesis and antioxidant defense, ultimately resulting in bleaching and plant death.[1]
The herbicidal efficacy of these compounds is profoundly influenced by the nature and position of substituents on both the cyclohexane-1,3-dione core and the appended aryl ring. This guide will delve into these relationships, presenting quantitative data to illustrate the impact of various structural modifications.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of cyclohexane-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the in vitro inhibitory activities of a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones against Arabidopsis thaliana HPPD (AtHPPD), providing a basis for understanding the structure-activity relationships.
Table 1: Inhibitory Activity of 2-(Aryloxyacetyl)cyclohexane-1,3-dione Derivatives [1]
| Compound ID | R1 | R2 | R3 | R4 | R5 | Ki (μM) |
| 1 | H | H | H | H | H | 0.138 |
| 2 | 2-Cl | H | H | H | H | 0.059 |
| 3 | 3-Cl | H | H | H | H | 0.097 |
| 4 | 4-Cl | H | H | H | H | 0.041 |
| 5 | 2-F | H | H | H | H | 0.088 |
| 6 | 4-F | H | H | H | H | 0.062 |
| 7 | 2-CH3 | H | H | H | H | 0.115 |
| 8 | 4-CH3 | H | H | H | H | 0.076 |
| 9 | 2-NO2 | H | H | H | H | 0.033 |
| 10 | 4-NO2 | H | H | H | H | 0.029 |
| 11 | 2,4-diCl | H | H | H | H | 0.031 |
| 12 | 2,4-diF | H | H | H | H | 0.045 |
Table 2: Influence of Cyclohexane Ring Substitution on Inhibitory Activity [1]
| Compound ID | Aryl Substituent | Cyclohexane Substituent (R) | pKi |
| 13 | 4-NO2-Ph | H | 7.54 |
| 14 | 4-NO2-Ph | 5-CH3 | 6.28 |
| 15 | 4-NO2-Ph | 5,5-diCH3 | 5.87 |
Key Structure-Activity Relationship Insights
The data presented in the tables above, along with findings from various studies, illuminate several key SAR trends for cyclohexane-1,3-dione based HPPD inhibitors:
-
Aryl Ring Substitution: The nature and position of substituents on the aryl ring play a critical role in determining inhibitory potency. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), at the para and ortho positions of the phenyl ring generally enhance inhibitory activity. This is exemplified by the lower Ki values of compounds with these substituents (e.g., compounds 4 and 10 ). The increased activity is attributed to the enhanced acidity of the enol proton, leading to stronger chelation with the Fe(II) ion in the HPPD active site.
-
The Acyl Group: The 2-acyl group is a critical pharmacophoric feature. The triketone moiety, formed by the 2-acyl group and the cyclohexane-1,3-dione, is essential for the potent inhibition of HPPD.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
HPPD Enzyme Inhibition Assay (In Vitro)
This assay quantifies the inhibitory effect of the compounds on HPPD enzyme activity.
1. Enzyme and Substrate Preparation:
- Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed and purified.
- The substrate, 4-hydroxyphenylpyruvate (HPP), is prepared in a suitable buffer.
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- A reaction mixture is prepared containing buffer, a reducing agent (e.g., sodium ascorbate), and purified AtHPPD.
- The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations.
- The reaction is initiated by the addition of the HPP substrate.
- The activity of HPPD is determined by measuring the rate of oxygen consumption using a specific probe or by a coupled enzyme assay that monitors the formation of the product, homogentisate.
3. Data Analysis:
- The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Visualizing the SAR and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the tyrosine catabolism pathway, the general experimental workflow, and the key SAR determinants.
Caption: Tyrosine catabolism pathway and the point of inhibition by 5-arylcyclohexane-1,3-diones.
Caption: General experimental workflow for SAR studies of HPPD inhibitors.
Caption: Key SAR determinants for cyclohexane-1,3-dione based HPPD inhibitors.
Conclusion
The structure-activity relationship of 5-arylcyclohexane-1,3-diones and their analogues as HPPD inhibitors is a complex interplay of electronic and steric factors. While the 2-acylcyclohexane-1,3-dione core is fundamental for activity, substitutions on both the aryl and cyclohexane rings provide critical avenues for modulating potency. Specifically, electron-withdrawing groups on the aryl ring and minimal steric bulk at the 5-position of the cyclohexane ring are favorable for enhanced HPPD inhibition. The data and protocols presented in this guide offer a foundational understanding for the continued development of this important class of molecules. Further research focusing specifically on a broader range of 5-aryl substitutions is warranted to fully elucidate the SAR and to design next-generation HPPD inhibitors with improved efficacy and selectivity.
References
Unveiling the Anticancer Potential: A Comparative Look at the Cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals: A review of the available cytotoxic data for the synthetic compound 5-(4-Methylphenyl)cyclohexane-1,3-dione against cancer cell lines. This guide synthesizes the limited existing experimental data and provides detailed experimental protocols for future comparative studies.
Executive Summary
This compound, a derivative of cyclohexane-1,3-dione, has been identified as a compound of interest in the exploration of new anticancer agents. While comprehensive comparative studies on its cytotoxicity across a wide range of cancer cell lines are currently limited, preliminary research has demonstrated its potential in inhibiting the growth of human breast adenocarcinoma cells. This guide presents the available quantitative data, outlines detailed methodologies for key cytotoxic and mechanistic assays, and provides visual workflows to support further research in this area. The scarcity of extensive data highlights a critical need for broader screening and mechanistic studies to fully elucidate the therapeutic potential of this compound.
Comparative Cytotoxicity Data
To date, the publicly available research on the cytotoxic effects of this compound is confined to a single study. The following table summarizes the reported median lethal concentration (LC50) for this compound against the specified cancer cell line.
| Compound | Cancer Cell Line | Cell Type | LC50 (µg/mL) | Reference |
| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | 10.31 ± 0.003 | [1] |
Note: The LC50 value represents the concentration of the compound required to kill 50% of the cell population.
Experimental Protocols
To facilitate further research and ensure reproducibility, the following are detailed protocols for essential in vitro assays to determine the cytotoxic and mechanistic properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Selectivity of Cyclohexane-1,3-dione Derivatives for Grass Weeds: An Insight into the Potential of 5-(p-tolyl)cyclohexane-1,3-dione Analogues
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for the grass-selective toxicity of cyclohexane-1,3-dione herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] This enzyme plays a critical role in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2] The inhibition of ACCase leads to a depletion of these vital lipids, ultimately resulting in the death of the susceptible grass plant.
The remarkable selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grass species (monocots) and broadleaf plants (dicots).[1] The ACCase in grasses is highly sensitive to inhibition by cyclohexane-1,3-dione derivatives, whereas the enzyme in broadleaf plants is significantly less susceptible.[1] This differential sensitivity allows for the effective control of grass weeds within broadleaf crops.
Quantitative Comparison of ACCase Inhibition
To illustrate the potent and selective nature of cyclohexane-1,3-dione herbicides, the following table summarizes the inhibition constants (Ki) for several representative compounds against ACCase isolated from various plant species. Lower Ki values indicate stronger inhibition.
| Herbicide | Plant Species | Plant Type | Ki (µM) |
| Sethoxydim | Zea mays (Corn) | Grass | 0.29 |
| Glycine max (Soybean) | Broadleaf | 1000 | |
| Clethodim | Zea mays (Corn) | Grass | 0.05 |
| Pisum sativum (Pea) | Broadleaf | 75 | |
| Alloxydim | Avena sativa (Oat) | Grass | 1.5 |
| Spinacia oleracea (Spinach) | Broadleaf | 700 |
Data extrapolated from studies on cyclohexanedione herbicides.[1][2]
Experimental Protocols
1. Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay quantifies the inhibitory effect of a compound on the ACCase enzyme.
-
Enzyme Extraction: ACCase is isolated and partially purified from the leaves of both a susceptible grass species (e.g., barley, Hordeum vulgare) and a tolerant broadleaf species (e.g., pea, Pisum sativum).
-
Assay Mixture: The reaction mixture contains the extracted enzyme, bicarbonate (a source of CO2), ATP, MgCl2, and acetyl-CoA. The reaction is initiated by the addition of [14C]bicarbonate.
-
Inhibitor Addition: The test compound (e.g., a 5-(p-tolyl)cyclohexane-1,3-dione derivative) is added to the assay mixture at various concentrations.
-
Reaction and Quantification: The mixture is incubated, and the reaction is stopped by the addition of acid. The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed by the ACCase reaction, is measured using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from this data.
2. Whole-Plant Herbicidal Activity Assay (Greenhouse)
This assay evaluates the herbicidal efficacy and selectivity of a compound on whole plants.
-
Plant Cultivation: Seeds of various grass weed species (e.g., barnyardgrass, Echinochloa crus-galli; wild oat, Avena fatua) and broadleaf crop species (e.g., soybean, Glycine max; cotton, Gossypium hirsutum) are sown in pots and grown under controlled greenhouse conditions.
-
Herbicide Application: The test compound is formulated as an emulsifiable concentrate and applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer. A range of application rates is typically used.
-
Evaluation: The plants are observed for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Collection: The efficacy of the herbicide is typically assessed by visual rating on a scale of 0% (no effect) to 100% (complete plant death) or by measuring the fresh or dry weight of the above-ground plant material.
-
Selectivity Determination: The selectivity is determined by comparing the herbicidal effect on the grass weeds to the effect on the broadleaf crops.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of cyclohexane-1,3-dione herbicides.
Caption: Workflow for whole-plant herbicidal activity assay.
References
The Antimicrobial Potential of Cyclohexane-1,3-dione Derivatives: An In Vitro and In Vivo Efficacy Comparison
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] Within this landscape, cyclohexane-1,3-dione derivatives have garnered significant interest as a promising class of synthetic compounds with diverse biological activities, including antimicrobial properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various cyclohexane-1,3-dione derivatives, offering researchers, scientists, and drug development professionals a critical overview of the current state of research, supported by experimental data and detailed methodologies. While specific data for 5-(4-Methylphenyl)cyclohexane-1,3-dione is not extensively available in the reviewed literature, this guide focuses on the broader class of cyclohexane-1,3-dione derivatives to provide a valuable comparative analysis.
In Vitro Efficacy: A Summary of Antimicrobial Activity
In vitro studies are foundational in antimicrobial drug discovery, providing initial insights into the potency and spectrum of activity of a compound. For cyclohexane-1,3-dione derivatives, these studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi. The disc diffusion method is also commonly employed to assess the zone of inhibition.
A study on novel cyclohexane-1,3-dione ligands and their metal complexes revealed varied antibacterial activity against several bacterial strains. Notably, some of the synthesized zinc(II) and copper(II) complexes of these ligands demonstrated medium-level antibacterial activity when compared to the standard antibiotic, ampicillin.[4] Another research effort focusing on different derivatives found that while they were active against Gram-positive bacteria, no significant activity was observed against Gram-negative bacteria.[5] The antibacterial efficacy of these compounds was comparable to antibiotics such as chloramphenicol, ampicillin, and tetracycline.[5]
Furthermore, research into dimedone derivatives, which share the cyclohexane-1,3-dione core structure, has also shown promising results. For instance, one study reported the minimum inhibitory concentration of a specific dimedone derivative to be 2.5 mg/ml in its antimicrobial activity assessment.[6]
Table 1: Summary of In Vitro Antimicrobial Activity of Selected Cyclohexane-1,3-dione Derivatives
| Derivative/Complex | Test Organism(s) | Method | Key Findings | Reference |
| Zn(II) and Cu(II) complexes of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 25923, Salmonella typhimurium CCM 583 | Disc Diffusion | Some complexes showed medium-level antibacterial activity compared to ampicillin. | [4] |
| Unspecified Cyclohexane-1,3-dione derivatives | Bacillus subtilis, Bacillus cereus, Micrococcus luteus, Staphylococcus aureus | Agar Overlay Method (MIC determination) | Active against Gram-positive bacteria; comparable to chloramphenicol, ampicillin, or tetracycline. No activity against Gram-negative bacteria. | [5] |
| Compound 5c (a dimedone derivative) | Not specified | Not specified (MIC determination) | Minimum inhibitory concentration of 2.5 mg/ml. | [6] |
In Vivo Efficacy: Assessing Performance in a Biological System
Data on the in vivo efficacy of cyclohexane-1,3-dione derivatives as antimicrobial agents is currently limited in the available literature. In vivo studies, which are crucial for evaluating a compound's therapeutic potential in a living organism, typically involve animal models of infection. These studies assess parameters such as the reduction in microbial load, survival rates, and pharmacokinetic/pharmacodynamic profiles. The absence of extensive in vivo data for this class of compounds highlights a significant gap in the research and underscores the need for future investigations to translate the promising in vitro findings into potential clinical applications.
Alternative Antimicrobial Agents for Comparison
To contextualize the antimicrobial activity of cyclohexane-1,3-dione derivatives, it is essential to compare their performance against established antibiotics. In the cited studies, ampicillin, chloramphenicol, and tetracycline were used as reference drugs.[4][5] These antibiotics represent different classes with distinct mechanisms of action and spectra of activity, providing a robust benchmark for evaluating the potential of novel compounds.
Table 2: Efficacy of Standard Antibiotics (for Comparison)
| Antibiotic | Class | General Spectrum of Activity |
| Ampicillin | β-lactam | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. |
| Chloramphenicol | Amphenicol | Broad-spectrum, effective against a wide variety of Gram-positive and Gram-negative bacteria. |
| Tetracycline | Tetracycline | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria, as well as atypical organisms. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validation of scientific findings. The following sections outline the typical methodologies used to assess the antimicrobial efficacy of cyclohexane-1,3-dione derivatives.
In Vitro Antimicrobial Susceptibility Testing
1. Disc Diffusion Method:
-
Microbial Culture Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is uniformly streaked onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Drug Discovery
The journey from a promising compound to a potential therapeutic agent involves a structured workflow. The following diagram illustrates the typical stages of antimicrobial drug discovery, from initial in vitro screening to preclinical in vivo evaluation.
Caption: Workflow for antimicrobial drug discovery.
Conclusion
Cyclohexane-1,3-dione derivatives represent a promising scaffold for the development of new antimicrobial agents. The available in vitro data indicates that certain derivatives possess significant activity against Gram-positive bacteria, with efficacy comparable to some established antibiotics. However, the lack of comprehensive in vivo studies remains a critical hurdle in validating their therapeutic potential. Future research should focus on synthesizing and screening a wider range of these derivatives to establish clear structure-activity relationships, followed by rigorous in vivo testing of the most promising candidates to determine their safety and efficacy in a biological system. Such efforts will be instrumental in advancing this class of compounds through the drug development pipeline and potentially addressing the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of 5-Arylcyclohexane-1,3-diones with Mammalian Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-arylcyclohexane-1,3-diones with mammalian enzymes. The primary focus of this class of compounds, widely known for its herbicidal members, is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). However, emerging research suggests potential interactions with other mammalian enzyme systems. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways involved to provide a comprehensive resource for researchers in pharmacology and toxicology.
Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The principal molecular target of herbicidal 5-arylcyclohexane-1,3-diones in both plants and mammals is 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the tyrosine catabolism pathway, where it converts 4-hydroxyphenylpyruvate to homogentisate. Inhibition of HPPD in mammals leads to an accumulation of tyrosine in the bloodstream, a condition known as tyrosinemia.
The potency of various 5-arylcyclohexane-1,3-diones against HPPD has been quantified, with significant variations observed between compounds. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several notable compounds against human HPPD.
| Compound | Type | IC50 (µM) for human HPPD | Reference |
| Sulcotrione | Herbicide | 0.187 ± 0.037 | [1] |
| Nitisinone (NTBC) | Pharmaceutical | 0.244 ± 0.071 | [1] |
| Mesotrione | Herbicide | 0.396 ± 0.048 | [1] |
| Tembotrione | Herbicide | 0.610 ± 0.015 | [1] |
Potential Cross-Reactivity with Other Mammalian Enzymes
While HPPD is the primary target, evidence suggests that the cyclohexane-1,3-dione scaffold may interact with other mammalian enzymes. It is crucial to distinguish between the herbicidal 5-arylcyclohexane-1,3-diones and other derivatives, as their cross-reactivity profiles may differ significantly.
Tyrosine Kinase Inhibition
Certain derivatives of cyclohexane-1,3-dione have been investigated as potential anti-cancer agents due to their ability to inhibit various receptor tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. While the specific 5-aryl derivatives used as herbicides have not been extensively screened for this activity, the core structure shows potential for such interactions. The reported inhibitory effects of some cyclohexane-1,3-dione derivatives extend to the following kinases:
-
c-Kit
-
Flt-3
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Epidermal Growth Factor Receptor (EGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Pim-1 kinase
Cytochrome P450 Enzymes
The pharmaceutical 5-arylcyclohexane-1,3-dione, Nitisinone, has been observed to interact with the cytochrome P450 (CYP) system, which is a major pathway for drug metabolism. Studies have indicated that nitisinone is a weak inducer of CYP2E1 and a modest inhibitor of CYP2C9[2]. This suggests a potential for drug-drug interactions when co-administered with other therapeutic agents metabolized by these enzymes.
Enzymes Related to Oxidative Stress
Some studies have indicated that mesotrione may induce oxidative stress in non-target organisms like fish. This can lead to alterations in the activity of enzymes involved in the cellular antioxidant response, such as:
-
Glutathione S-Transferase (GST): An enzyme that plays a key role in the detoxification of xenobiotics.
-
Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical.
These findings suggest that at high concentrations, 5-arylcyclohexane-1,3-diones might perturb the cellular redox balance, although this is not their primary mechanism of action.
Signaling Pathways
To visualize the biological context of these enzyme interactions, the following diagrams illustrate the key signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are summaries of common experimental protocols for the key assays mentioned in this guide.
HPPD Enzyme Inhibition Assay (Colorimetric)
This assay measures the activity of HPPD by detecting the formation of its product, homogentisate.
-
Reagents and Materials:
-
Recombinant human HPPD enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: 4-hydroxyphenylpyruvate (HPPA).
-
Cofactors: L-Ascorbic acid, Ferrous sulfate (FeSO₄).
-
Test compounds (5-arylcyclohexane-1,3-diones) dissolved in DMSO.
-
Recombinant Homogentisate 1,2-dioxygenase (HGD) to convert homogentisate for detection.
-
UV-transparent 96-well microplate.
-
Microplate spectrophotometer.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In each well of the microplate, add the assay buffer, HPPD enzyme, HGD enzyme, cofactors, and the test compound. c. Pre-incubate the mixture at a controlled temperature (e.g., 30°C). d. Initiate the reaction by adding the HPPA substrate. e. Monitor the change in absorbance at a specific wavelength (e.g., 318 nm) over time. The rate of reaction is proportional to the HPPD activity. f. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the phosphorylation of a substrate by a tyrosine kinase.
-
Reagents and Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, VEGFR2).
-
Kinase reaction buffer.
-
ATP.
-
Tyrosine-containing peptide substrate.
-
Fluorescently labeled anti-phosphotyrosine antibody.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure: a. Add the tyrosine kinase, peptide substrate, and test compound to the wells of the plate. b. Initiate the kinase reaction by adding ATP. c. Incubate for a specified time at a controlled temperature to allow for substrate phosphorylation. d. Stop the reaction by adding a quench buffer containing EDTA. e. Add the fluorescently labeled anti-phosphotyrosine antibody. The antibody will bind to the phosphorylated substrate. f. Measure the fluorescence polarization. A low polarization value indicates that the substrate has been phosphorylated (as the antibody binds to it, and the complex tumbles slowly), while a high polarization value indicates inhibition of the kinase. g. Calculate IC50 values as described for the HPPD assay.
Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)
This assay measures the conjugation of glutathione to a substrate, catalyzed by GST.
-
Reagents and Materials:
-
Cell or tissue lysate containing GST.
-
Assay buffer (e.g., phosphate buffered saline, pH 6.5).
-
Reduced glutathione (GSH).
-
Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).
-
96-well plate.
-
Spectrophotometer.
-
-
Procedure: a. Prepare a reaction cocktail containing the assay buffer, GSH, and CDNB. b. Add the cell or tissue lysate to the wells of the plate. c. Initiate the reaction by adding the reaction cocktail. d. Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity. e. To test for inhibition, pre-incubate the lysate with the test compound before adding the reaction cocktail.
Summary and Conclusion
The primary and most potent interaction of herbicidal 5-arylcyclohexane-1,3-diones in mammals is the inhibition of HPPD, leading to tyrosinemia. The IC50 values for various compounds against human HPPD are in the sub-micromolar range, indicating a high affinity for this target.
Evidence for broader cross-reactivity is still emerging and appears to be dependent on the specific chemical structure of the cyclohexane-1,3-dione derivative. While some derivatives show potential for inhibiting tyrosine kinases, this has not been extensively documented for the common herbicidal compounds. Interactions with the CYP450 system and enzymes involved in oxidative stress have been noted for some members of this class, suggesting that off-target effects, although likely secondary to HPPD inhibition, should be considered in comprehensive toxicological assessments.
Researchers are encouraged to utilize the experimental protocols outlined in this guide to further investigate the cross-reactivity of novel 5-arylcyclohexane-1,3-dione compounds to build a more complete understanding of their pharmacological and toxicological profiles.
References
A Comparative Guide to the Mechanism of Action of Cyclohexane-1,3-dione Herbicides and Other Major Herbicide Classes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the mechanism of action of 5-(4-Methylphenyl)cyclohexane-1,3-dione with other major classes of herbicides. While specific experimental data for this compound is not extensively available in public literature, its chemical structure places it within the cyclohexane-1,3-dione class of herbicides. The mechanism of action for this class is well-characterized, and it will be used as the basis for this comparison. Cyclohexane-1,3-diones are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This guide will compare this mechanism with three other major classes of herbicides: glyphosate (an EPSP synthase inhibitor), acetolactate synthase (ALS) inhibitors, and protoporphyrinogen oxidase (PPO) inhibitors.
Mechanism of Action: this compound and Cyclohexanedione Herbicides
Cyclohexane-1,3-dione herbicides, often referred to as "DIMs", are a class of herbicides that selectively control grasses. Their primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.
Key aspects of the mechanism include:
-
Target Enzyme: ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.
-
Biochemical Pathway: This reaction is the first committed step in the de novo fatty acid biosynthesis pathway. Fatty acids are essential components of cell membranes and are crucial for plant growth and development.
-
Inhibition: By inhibiting ACCase, these herbicides block the production of malonyl-CoA, thereby halting fatty acid synthesis. This leads to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death.
-
Selectivity: The selectivity of cyclohexanedione herbicides for grasses is due to differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). Most broadleaf plants have a form of ACCase that is less sensitive to these herbicides.
Comparative Analysis with Other Herbicide Classes
Glyphosate: EPSP Synthase Inhibition
Glyphosate is a broad-spectrum, non-selective herbicide that acts on the shikimate pathway.
-
Target Enzyme: Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).
-
Biochemical Pathway: The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). These amino acids are essential for protein synthesis and the production of other important secondary metabolites.
-
Inhibition: By blocking EPSPS, glyphosate prevents the synthesis of these vital amino acids, leading to a halt in growth and eventual plant death.
-
Selectivity: The shikimate pathway is present in plants and microorganisms but not in animals, which is the basis for its low toxicity to mammals.
Acetolactate Synthase (ALS) Inhibitors
This class includes several chemical families, such as sulfonylureas, imidazolinones, and triazolopyrimidines.
-
Target Enzyme: These herbicides inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
-
Biochemical Pathway: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
-
Inhibition: Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
-
Selectivity: The selectivity of ALS inhibitors varies widely among different chemical families and can be due to differences in metabolism by the crop plant.
validation of 5-(4-Methylphenyl)cyclohexane-1,3-dione as a lead compound for drug discovery
An objective analysis of 5-(4-Methylphenyl)cyclohexane-1,3-dione as a promising lead compound in drug discovery, this guide provides a comparative assessment of its potential therapeutic activities. Due to the limited publicly available biological data on this specific compound, this guide utilizes data from structurally related analogs, particularly 5-phenylcyclohexane-1,3-dione, to project its potential efficacy. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the cyclohexane-1,3-dione class of compounds, which has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes the available information on related compounds to build a case for the validation of this compound as a lead compound for further investigation. We present potential therapeutic applications, comparative biological data from analogs, detailed experimental protocols for validation, and visualizations of relevant biological pathways and experimental workflows.
Potential Therapeutic Applications
Derivatives of cyclohexane-1,3-dione have demonstrated a variety of biological activities, suggesting several potential therapeutic avenues for this compound.
-
Anticancer Activity: Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[1] These compounds have been shown to act as inhibitors of crucial signaling pathways involved in cancer progression, such as tyrosine kinases.[2]
-
Antimicrobial Activity: The cyclohexane-1,3-dione scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[3]
-
Enzyme Inhibition: The core structure of cyclohexane-1,3-dione is known to be a key feature for the inhibition of several enzyme classes.[4]
Comparative Biological Activity
Anticancer Activity: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table compares the IC50 values of various cyclohexane-1,3-dione derivatives against different cancer cell lines with standard anticancer drugs.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |
| Cyclohexane-1,3-dione Derivative 1 | Human Breast Adenocarcinoma (MDA-MB-231) | 10.31 ± 0.003 | Paclitaxel | Human Breast Adenocarcinoma (MDA-MB-231) | 0.004 - 0.015 |
| Cyclohexane-1,3-dione Derivative 2 | c-Met Kinase | 0.24 - 9.36 nM | Foretinib (c-Met inhibitor) | c-Met Kinase | 1.16 nM |
Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature but are different from this compound.
Antimicrobial Activity: Comparative Zone of Inhibition
The disk diffusion method is a standard test for antimicrobial susceptibility. The diameter of the zone of inhibition indicates the extent of the antimicrobial effect. The following table provides a hypothetical comparison based on data from other cyclohexane-1,3-dione derivatives against common bacterial strains, alongside standard antibiotics.
| Compound/Antibiotic | Bacterial Strain | Zone of Inhibition (mm) |
| Hypothetical this compound | Staphylococcus aureus | Data not available |
| Ampicillin | Staphylococcus aureus | 29 - 37 |
| Hypothetical this compound | Escherichia coli | Data not available |
| Ciprofloxacin | Escherichia coli | 31 - 40 |
Experimental Protocols for Validation
To validate the potential of this compound, the following standard experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Standard antibiotic disks should be used as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Visualizing Pathways and Workflows
Potential Signaling Pathway Inhibition
Many cyclohexane-1,3-dione derivatives have been identified as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified tyrosine kinase signaling pathway that could be a potential target for this compound.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Lead Compound Validation
The following diagram outlines the logical workflow for the initial validation of this compound as a drug discovery lead.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Methylphenyl)cyclohexane-1,3-dione: A Comprehensive Guide
For Immediate Reference: Waste Disposal Quick Guide
| Waste Type | Disposal Method |
| Solid 5-(4-Methylphenyl)cyclohexane-1,3-dione | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Labware (gloves, pipette tips, etc.) | Double-bag and place in a designated hazardous waste container for solids. |
| Solutions of this compound | Collect in a designated, labeled, and sealed hazardous waste container for liquids. Do not mix with other solvents unless permitted by your institution. |
| Empty Stock Containers | Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous waste, if permitted by local regulations. |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential eye contact, which can cause serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations[1].
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound and any materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated hazardous waste container for solid chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a designated hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[1].
-
Include the approximate concentration and quantity of the waste.
-
Ensure the label is securely attached to the container and is legible.
Step 3: Waste Storage
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[2].
-
Keep containers tightly sealed to prevent spills or the release of vapors[2][3][4].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal by an approved hazardous waste disposal company[1].
-
Do not pour this chemical down the drain, as it is harmful to aquatic life.
-
Do not dispose of this chemical in the regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material to avoid generating dust and place it in a labeled hazardous waste container[5].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS office immediately.
-
-
Exposure:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the label or SDS of the related compound to the medical professional[5].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Methylphenyl)cyclohexane-1,3-dione
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.
Summary of Chemical Safety Data
The following table summarizes the known physical, chemical, and toxicological properties of this compound and the closely related compound, Cyclohexane-1,3-dione. This information is crucial for a thorough risk assessment prior to handling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 61888-37-7 | PubChem[1] |
| Molecular Formula | C₁₃H₁₄O₂ | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| Physical State | Solid | Interomex |
| Appearance | Beige Powder | Thermo Fisher Scientific[2] |
| Melting Point | 101-105 °C (214-221 °F) (for Cyclohexane-1,3-dione) | Sigma-Aldrich[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | Sigma-Aldrich, PubChem[2][3] |
| Signal Word | Danger | Sigma-Aldrich[2] |
| Partition Coefficient (log Pow) | ~0.461 at 21.4 °C (for Cyclohexane-1,3-dione) | Sigma-Aldrich[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of exposure.
Primary Engineering Control:
-
Fume Hood: All handling of this compound in its powdered form must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Required Personal Protective Equipment:
-
Eye and Face Protection:
-
Chemical splash goggles are required at all times.
-
A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities of the substance.
-
-
Hand Protection:
-
Wear chemical-resistant gloves, such as nitrile gloves.
-
For prolonged handling or when there is a higher risk of contact, double-gloving is recommended.
-
Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
-
Body Protection:
-
A flame-resistant lab coat is required.
-
Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Long pants and closed-toe shoes are mandatory laboratory attire.
-
Operational Plan for Handling
A systematic approach to handling this chemical will minimize the risk of exposure and accidents.
1. Pre-Handling and Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area Preparation: Designate a specific area within the fume hood for handling the chemical. Ensure the area is clean and free of clutter.
2. Handling the Chemical:
-
Weighing: When weighing the powdered solid, use a spatula and handle it gently to avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Spill Prevention: Use secondary containment, such as a tray, to contain any potential spills.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids.
-
Environmental Precaution: Do not dispose of this chemical down the drain, as it is harmful to aquatic life.
-
Waste Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using appropriate absorbent material and place it in the designated solid hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
